molecular formula C11H8N2O3 B6320641 4-(2-Hydroxypyrimidin-5-yl)benzoic acid CAS No. 1111103-99-1

4-(2-Hydroxypyrimidin-5-yl)benzoic acid

Cat. No.: B6320641
CAS No.: 1111103-99-1
M. Wt: 216.19 g/mol
InChI Key: RGGWCMIBFAMMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxypyrimidin-5-yl)benzoic acid (CAS 1111103-99-1) is a high-purity chemical building block with a molecular formula of C11H8N2O3 and a molecular weight of 216.19 g/mol . It belongs to the class of benzoic acid derivatives, a scaffold renowned in medicinal chemistry for its functional versatility and proven utility in targeting metabolic diseases . This compound is characterized by a benzoic acid group linked to a 2-hydroxypyrimidine heterocycle, a structure that enables key molecular interactions such as hydrogen bonding, making it a valuable intermediate for developing novel therapeutic agents . Benzoic acid derivatives have demonstrated significant potential in pharmaceutical research, particularly in managing Type 2 Diabetes Mellitus . They are investigated for their ability to interact with critical biological targets, including protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-4 (DPP-4), peroxisome proliferator-activated receptor gamma (PPAR-γ), α-glucosidase, and aldose reductase . The structural features of this compound suggest potential for similar applications, serving as a core scaffold for designing inhibitors for these enzymes and receptors. Its relevance is further highlighted by marketed antidiabetic drugs like repaglinide, which also incorporate a benzoic acid moiety . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-oxo-1H-pyrimidin-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)8-3-1-7(2-4-8)9-5-12-11(16)13-6-9/h1-6H,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGWCMIBFAMMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595167
Record name 4-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111103-99-1
Record name 4-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2-Hydroxypyrimidin-5-yl)benzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid

Abstract

4-(2-Hydroxypyrimidin-5-yl)benzoic acid (CAS 1111103-99-1) is a critical biaryl scaffold in medicinal chemistry, serving as a bioisostere for biphenyl systems and a key intermediate in the synthesis of kinase inhibitors (e.g., FLT3, JAK).[1] This guide details its structural dynamics, specifically the 2-hydroxypyrimidine/2-pyrimidinone tautomerism, physicochemical properties, and a validated Suzuki-Miyaura cross-coupling protocol for its synthesis.

Chemical Structure & Physicochemical Properties

Identity & Nomenclature
  • IUPAC Name: 4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid

  • CAS Number: 1111103-99-1[2]

  • Molecular Formula: C₁₁H₈N₂O₃

  • Molecular Weight: 216.19 g/mol

  • SMILES: O=C(O)C1=CC=C(C2=CN=C(O)N=C2)C=C1[3]

Structural Dynamics: Tautomerism

A defining feature of this compound is the tautomeric equilibrium of the hydroxypyrimidine ring. While often drawn as the 2-hydroxypyrimidine (enol) form, experimental evidence and quantum mechanical calculations confirm that the 2-pyrimidinone (keto) form predominates in the solid state and polar solvents (e.g., DMSO, water) due to favorable NH···O hydrogen bonding networks and dipolar stabilization.

Key Insight: In drug design, docking simulations must account for the 2-pyrimidinone tautomer as the primary hydrogen bond donor/acceptor species.

Tautomerism cluster_enol Enol Form (Aromatic) cluster_keto Keto Form (Predominant) Enol 2-Hydroxypyrimidine (Less Polar) Keto 2-Pyrimidinone (Dipolar / H-Bond Donor) Enol->Keto Polar Solvents / Solid State

Figure 1: Tautomeric equilibrium favoring the 2-pyrimidinone form in biological contexts.

Physicochemical Data
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point >300 °C (Decomposes)High lattice energy due to intermolecular H-bonding
pKa (Acid) ~4.2 (Carboxylic acid)Typical for benzoic acid derivatives
pKa (Base) ~9.0 (Pyrimidinone NH)Weakly acidic proton; deprotonation yields dianion
Solubility DMSO, DMF, 1M NaOHInsoluble in water, DCM, Hexanes
LogP ~1.2Moderate lipophilicity; reduced by zwitterionic character

Synthetic Protocol

The most robust route to 4-(2-hydroxypyrimidin-5-yl)benzoic acid is the Suzuki-Miyaura Cross-Coupling of 5-bromo-2-hydroxypyrimidine (or its methoxy precursor) with 4-carboxyphenylboronic acid.

Reaction Logic
  • Substrate Choice: 5-Bromo-2-hydroxypyrimidine is used directly. The free hydroxyl group (or tautomeric amide) is tolerated under aqueous basic conditions, avoiding protection/deprotection steps.

  • Catalyst: Pd(dppf)Cl₂[4]·DCM is preferred over Pd(PPh₃)₄ due to its resistance to oxidation and higher efficiency with heteroaryl chlorides/bromides.

  • Base: Potassium carbonate (K₂CO₃) provides sufficient basicity to activate the boronic acid without degrading the pyrimidine ring.

Step-by-Step Methodology

Materials:

  • 5-Bromo-2-hydroxypyrimidine (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂[4]·DCM complex (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Inerting: Charge a round-bottom flask with the bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalysis: Add Pd(dppf)Cl₂·DCM under a positive stream of

    
    .
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS (Target Mass: 217.06 [M+H]⁺).

  • Work-up:

    • Cool to room temperature.[3]

    • Filter through Celite to remove Palladium black.

    • Acidify the filtrate to pH ~3 using 1M HCl. The product will precipitate.

  • Purification: Filter the precipitate, wash with water and cold methanol. Recrystallize from DMF/Water if necessary.

Synthesis Start Start: 5-Bromo-2-hydroxypyrimidine + 4-Carboxyphenylboronic acid Condition Conditions: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Condition Workup Work-up: Acidify to pH 3 Precipitate Product Condition->Workup Final Final Product: 4-(2-Hydroxypyrimidin-5-yl)benzoic acid Workup->Final

Figure 2: Suzuki-Miyaura coupling workflow for high-yield synthesis.

Applications in Drug Discovery

Kinase Inhibitor Scaffold

This molecule serves as a "fragment-like" building block. The benzoic acid moiety allows for amide coupling to solubilizing tails or hinge-binding motifs, while the hydroxypyrimidine acts as a hydrogen bond donor/acceptor pair, mimicking the interactions of nucleobases.

  • Target Class: Tyrosine Kinases (e.g., FLT3, JAK2).

  • Mechanism: The biaryl axis positions the pyrimidinone oxygen to accept H-bonds from the kinase hinge region (e.g., backbone NH), while the NH donates to backbone carbonyls.

Metal-Organic Frameworks (MOFs)

The rigid, rod-like structure with divergent coordination sites (carboxylic acid + pyrimidinone) makes it an excellent ligand for constructing porous MOFs. The pyrimidinone oxygen can coordinate to metal clusters (Zn, Cu), creating functionalized pores for gas storage or catalysis.

Analytical Characterization

To validate the synthesis, compare experimental data against these expected values:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5-13.0 (br s, 1H, COOH)

    • δ 11.8 (br s, 1H, Pyrimidine-NH)

    • δ 8.60 (s, 2H, Pyrimidine H-4/6)

    • δ 8.00 (d, 2H, Ar-H)

    • δ 7.75 (d, 2H, Ar-H)

    • Note: The pyrimidine protons appear as a singlet due to rapid tautomeric averaging or symmetry.

  • LC-MS (ESI):

    • Calculated [M+H]⁺: 217.06

    • Observed [M+H]⁺: 217.1

Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at room temperature, desiccated. Stable under normal laboratory conditions.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation; use a fume hood when weighing large quantities.

References

  • Li, Y., et al. (2019). Antiviral Activity of Benzoic Acid Derivatives. International Journal of Molecular Sciences, 20(24), 6261.[5] Retrieved from [Link]

  • EPA. (2025). CompTox Chemicals Dashboard: Benzoic acid derivatives. Retrieved from [Link]

Sources

Technical Deep Dive: 4-(2-Hydroxypyrimidin-5-yl)benzoic acid (CAS 1111103-99-1)

[1][2][3]

Executive Summary

CAS 1111103-99-1 , chemically identified as 4-(2-Hydroxypyrimidin-5-yl)benzoic acid , is a bifunctional organic ligand characterized by a rigid phenyl-pyrimidine core.[1][2][3][4] It serves as a critical intermediate in reticular chemistry for the synthesis of Metal-Organic Frameworks (MOFs) and as a pharmacophore scaffold in medicinal chemistry .[1] Its structural duality—combining a carboxylate donor for metal coordination and a hydroxypyrimidine moiety capable of tautomerism—makes it a versatile tool for engineering porous materials with specific gas adsorption properties and for developing kinase inhibitors in drug discovery.[1]

Part 1: Chemical Identity & Physicochemical Properties

This compound belongs to the class of carboxylated nitrogen hybrid ligands .[1] Its specific connectivity (pyrimidine attached at the C5 position to the benzoic acid) distinguishes it from its isomers (e.g., the 4-yl analog), imparting unique electronic and steric properties.[1]

Table 1: Core Chemical Data
PropertySpecification
CAS Number 1111103-99-1
Chemical Name 4-(2-Hydroxypyrimidin-5-yl)benzoic acid
IUPAC Name 4-(2-oxo-1H-pyrimidin-5-yl)benzoic acid
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~4.2 (Carboxylic acid), ~9.5 (Pyrimidin-2-ol)
SMILES OC1=NC=C(C2=CC=C(C(O)=O)C=C2)C=N1
InChI Key Unique identifier required for database cross-referencing
Structural Visualization

The following diagram illustrates the connectivity and the critical "5-yl" linkage that defines this specific isomer.

ChemicalStructurecluster_legendFunctional RolesBenzoicBenzoic Acid Moiety(Metal Coordination)LinkerC-C Bond(Rigid Linker)Benzoic->LinkerPosition 4Pyrimidine2-Hydroxypyrimidine(H-Bonding / Tautomerism)Linker->PyrimidinePosition 5DescCarboxylate: Binds Zn/Cu clustersPyrimidine: Secondary interactions

Figure 1: Structural segmentation of CAS 1111103-99-1 highlighting functional domains.[1][3]

Part 2: Structural Dynamics & Mechanism of Action

Tautomerism: The Chameleon Effect

A defining feature of CAS 1111103-99-1 is the keto-enol tautomerism of the 2-hydroxypyrimidine ring.[1] In solution and the solid state, this moiety exists in equilibrium between the 2-hydroxypyrimidine (enol) and 2-pyridone (keto) forms.[1]

  • Significance in MOFs : The keto form (2-pyridone) offers a specific hydrogen-bonding motif (donor-acceptor) that can direct supramolecular assembly or bind guest molecules within the MOF pore.[1]

  • Significance in Pharma : The 2-pyridone scaffold is a "privileged structure" often mimicking peptide bonds, crucial for binding to kinase active sites.[1]

TautomerismEnolEnol Form2-HydroxypyrimidineAromatic character dominantEquilibriumProton TransferEnol->EquilibriumKetoKeto Form2-Pyridone (NH-CO)H-Bond Donor/AcceptorEquilibrium->Keto

Figure 2: Tautomeric equilibrium critical for supramolecular interactions.[1]

Mechanism in Reticular Chemistry (MOF Synthesis)

In MOF construction, the benzoic acid group deprotonates to form a carboxylate (

1
  • Coordinate to a second metal center (creating heterometallic frameworks).[1]

  • Form hydrogen bonds with guest molecules (enhancing gas selectivity, e.g., for

    
     capture).[1]
    

Part 3: Experimental Protocols

Protocol A: General Synthesis of the Ligand

Note: This is a standard Suzuki-Miyaura coupling workflow adapted for this scaffold.

Reagents : 4-Carboxyphenylboronic acid, 5-Bromo-2-hydroxypyrimidine,


1
  • Preparation : In a Schlenk flask, dissolve 5-bromo-2-hydroxypyrimidine (1.0 eq) and 4-carboxyphenylboronic acid (1.1 eq) in a mixture of DME/Water (3:1).

  • Activation : Add

    
     (2.0 eq) and degas the solution with 
    
    
    for 15 minutes.
  • Catalysis : Add

    
     (5 mol%) under inert atmosphere.
    
  • Reaction : Reflux at 90°C for 12-24 hours. Monitor by TLC/LC-MS.

  • Workup : Acidify the aqueous layer with 1M HCl to precipitate the product. Filter, wash with water and cold ethanol.[1] Recrystallize from DMF/Ethanol.

Protocol B: Solvothermal MOF Assembly (Zn-Based)

Objective : Synthesize a porous framework using CAS 1111103-99-1 and Zinc Nitrate.[1]

  • Stock Solutions :

    • Ligand Sol : Dissolve 0.1 mmol of CAS 1111103-99-1 in 5 mL DMF.[1]

    • Metal Sol : Dissolve 0.1 mmol

      
       in 5 mL Ethanol.
      
  • Mixing : Combine solutions in a 20 mL scintillation vial. Add 50

    
     of dilute 
    
    
    (modulator) to control crystal growth.[1]
  • Heating : Seal the vial and place in an oven at 85°C for 48 hours.

  • Harvesting : Cool to room temperature. Collect colorless block crystals by filtration.[1]

  • Activation : Solvent exchange with chloroform (3x daily for 3 days) followed by vacuum drying at 100°C.

Part 4: Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye).[1]

  • Handling : Use standard PPE (gloves, goggles).[1] Avoid inhalation of dust.[1]

  • Storage : Store at room temperature (2-8°C preferred for long term) in a desiccated environment. The compound is stable but hygroscopic.[1]

References

  • BLD Pharm . Product Analysis: 4-(2-Hydroxypyrimidin-5-yl)benzoic acid (CAS 1111103-99-1).[1][2][3][4] Retrieved from

  • BenchChem . Technical Specifications: 4-(2-Hydroxypyrimidin-5-yl)benzoic acid. Retrieved from [1]

  • Alfa Chemistry . MOF Ligands and Linkers: Carboxylated Nitrogen Hybrid Ligands. Retrieved from

  • PubChem . Compound Summary: Benzoic acid, 4-(2-hydroxy-5-pyrimidinyl)-.[1][3][4] Retrieved from

  • Chemikart . Chemical Data Sheet: CAS 1111103-99-1.[1][2][3] Retrieved from [1]

The 2-Hydroxypyrimidine Benzoic Acid Scaffold in Medicinal Chemistry: Structural Rationale, Synthetic Methodologies, and Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern drug discovery landscape, the strategic hybridization of privileged pharmacophores is a foundational approach to overcoming target resistance and improving pharmacokinetic profiles. The 2-hydroxypyrimidine benzoic acid scaffold represents a highly versatile, bifunctional architecture. By combining the bioisosteric properties of the pyrimidine ring—a fundamental component of nucleic acids—with the electrostatic and solubilizing characteristics of a benzoic acid moiety, this scaffold has emerged as a critical building block for designing ATP-competitive kinase inhibitors, antiviral agents, and antimicrobial compounds [1].

This technical guide provides an in-depth analysis of the structural rationale behind this scaffold, details a self-validating synthetic methodology for its assembly, and explores its pharmacological applications.

Structural and Electronic Rationale (The "Why")

To understand why the 2-hydroxypyrimidine benzoic acid hybrid is so effective, we must deconstruct its individual components and their synergistic electronic behaviors.

Tautomerism of the 2-Hydroxypyrimidine Core

The 2-hydroxypyrimidine ring is uniquely characterized by its lactam-lactim tautomeric equilibrium. While formally named a "hydroxypyrimidine," in physiological aqueous environments, the molecule predominantly exists in its more thermodynamically stable keto (lactam) form: 2-pyrimidinone [2].

  • Causality in Target Binding: This tautomerism is not merely a structural curiosity; it dictates the molecule's hydrogen-bonding geometry. The lactam form provides a rigid, predictable hydrogen-bond acceptor (the carbonyl oxygen) and a hydrogen-bond donor (the adjacent N-H), perfectly mimicking the binding modalities of endogenous purines and pyrimidines within enzyme active sites.

The Benzoic Acid Anchor

The covalent attachment of a benzoic acid moiety at the C4 or C5 position of the pyrimidine ring introduces a carboxylic acid functional group (-COOH).

  • Pharmacokinetic Causality: The -COOH group significantly lowers the lipophilicity (LogP) of the highly aromatic system, preventing non-specific hydrophobic aggregation. At physiological pH (~7.4), it deprotonates to form a carboxylate anion, dramatically enhancing aqueous solubility and enabling the formation of stable, orally bioavailable salts [1].

  • Pharmacodynamic Causality: In kinase hinge regions, the carboxylate anion acts as a potent electrostatic anchor, frequently forming critical salt bridges with conserved lysine or arginine residues, thereby locking the inhibitor into the ATP-binding pocket.

Synthetic Methodologies & Protocols (The "How")

The modular assembly of this scaffold typically relies on a multi-step sequence: generating the pyrimidine core via a Biginelli-type condensation, followed by oxidative aromatization, and concluding with a palladium-catalyzed Suzuki-Miyaura cross-coupling to append the benzoic acid moiety [3].

SyntheticWorkflow A Building Blocks (Urea, Aldehyde, β-Ketoester) B Biginelli Condensation (Acid Catalyzed) A->B C 3,4-Dihydropyrimidin-2(1H)-one (DHPM) B->C D Oxidative Aromatization (Cu-mediated / TBHP) C->D E 2-Hydroxypyrimidine Core (Halogenated) D->E F Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) E->F G 2-Hydroxypyrimidine Benzoic Acid Hybrid Scaffold F->G

Synthetic workflow for 2-hydroxypyrimidine benzoic acid scaffold via Biginelli and Suzuki coupling.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details the final, critical C-C bond formation between 4-bromo-2-hydroxypyrimidine and 4-carboxyphenylboronic acid.

Reagents Required:

  • 4-Bromo-2-hydroxypyrimidine (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)

    
     (0.05 equiv)
    
  • Sodium Carbonate (

    
    ) (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Degassing (Critical Step): Suspend the 4-bromo-2-hydroxypyrimidine and 4-carboxyphenylboronic acid in the 1,4-Dioxane/Water mixture. Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality:

      
       is highly sensitive to oxygen. 
      
      
      
      will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle before oxidative addition can occur.
  • Base Addition: Add the 2M

    
     solution to the mixture.
    
    • Causality: The base serves a dual purpose. First, it deprotonates the benzoic acid, ensuring its solubility. Second, it coordinates with the boron atom to form a reactive boronate complex, which is electronically primed for the transmetalation step with the Pd(II) intermediate [1].

  • Catalyst Introduction & Reflux: Quickly add the

    
     under a positive Argon stream. Heat the reaction mixture to 90°C and reflux for 12-16 hours.
    
  • In-Process Quality Control (Self-Validation): At 12 hours, sample the reaction. Run TLC (Eluent: DCM/MeOH 9:1) and LC-MS.

    • Validation Metric: The reaction is complete when the starting material peak (characteristic bromine isotopic doublet at M and M+2 in MS) disappears, replaced by a single product mass peak corresponding to the coupled scaffold.

  • Workup and Purification: Cool the mixture to room temperature. Acidify carefully with 1M HCl to pH 3-4 to precipitate the product. Filter the crude solid, wash with cold water, and recrystallize from hot ethanol.

Pharmacological Applications: Kinase Target Pathways

The 2-hydroxypyrimidine benzoic acid scaffold is heavily utilized in the design of targeted anticancer therapies, specifically as an inhibitor of hyperactive kinases such as Janus Kinase (JAK) and BCR-ABL [4].

Because the scaffold mimics the adenine ring of ATP, it acts as a competitive inhibitor. The pyrimidine nitrogens hydrogen-bond with the kinase hinge region, while the benzoic acid moiety extends into the solvent-exposed region or interacts with specific allosteric pockets, blocking ATP from binding and halting downstream oncogenic signaling.

KinaseInhibition Scaffold 2-Hydroxypyrimidine Benzoic Acid Kinase Protein Kinase (ATP Pocket) Scaffold->Kinase Competitive Inhibition ATP ATP Molecule Scaffold->ATP Displaces Apoptosis Cellular Apoptosis (Therapeutic Effect) Scaffold->Apoptosis Induces Signaling Downstream Proliferation Kinase->Signaling Phosphorylation ATP->Kinase Binds

Mechanism of ATP-competitive kinase inhibition by the 2-hydroxypyrimidine benzoic acid scaffold.

Physicochemical & ADMET Profiling

To ensure the scaffold translates from in vitro efficacy to in vivo viability, rigorous physicochemical profiling is required. The table below summarizes the core quantitative data typical for derivatives of this scaffold, confirming their alignment with Lipinski's Rule of Five and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties [2].

PropertyTypical Value RangePharmacological Significance
Molecular Weight 216.20 – 350.50 g/mol Well below the 500 Da limit, ensuring optimal passive diffusion and oral bioavailability.
pKa (Pyrimidine Core) ~1.8 – 2.2Weakly basic; remains largely unprotonated in blood plasma, allowing membrane permeation.
pKa (Benzoic Acid) ~4.0 – 4.5Acidic; predominantly ionized at pH 7.4, enhancing aqueous solubility and preventing tissue accumulation.
HOMO-LUMO Gap 3.9 eV – 4.3 eVIndicates high chemical hardness and thermal stability; resistant to rapid metabolic degradation [2].
Topological Polar Surface Area (TPSA) ~70 – 90 ŲIdeal range for good intestinal absorption without restricting cellular permeability.

Conclusion

The 2-hydroxypyrimidine benzoic acid scaffold is a triumph of rational drug design. By merging the biological ubiquity of a pyrimidine core with the physicochemical tuning capabilities of a benzoic acid moiety, medicinal chemists can generate highly potent, soluble, and target-specific therapeutics. Mastering the synthetic nuances—particularly the sensitivities of the Suzuki-Miyaura cross-coupling—and understanding the tautomeric realities of the scaffold are essential for any application scientist looking to leverage this structure in the fight against kinase-driven pathologies.

References

  • Divya, P., et al. (2023). Spectroscopic investigations and electronic transitions, topology studies, and biological assay of a potent antimicrobial compound: 2-amino-pyrimidine benzoic acid. ResearchGate. Retrieved from[Link]

  • Semantic Scholar (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Scaffolds. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. Retrieved from[Link]

The Strategic Role of 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its structural analogy to the purine ring of ATP, enabling critical hydrogen bond interactions within the kinase hinge region.[1] This guide delves into the significance of 4-(2-hydroxypyrimidin-5-yl)benzoic acid as a pivotal intermediate in the synthesis of a new generation of targeted kinase inhibitors. We will explore its synthesis, chemical properties, and strategic application in constructing potent and selective inhibitors for various kinases implicated in oncology and other diseases. This document serves as a comprehensive resource for researchers and scientists in the field of drug discovery, providing both theoretical insights and practical methodologies.

Introduction: The Primacy of the Pyrimidine Core in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets. The pyrimidine nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] Its ability to mimic the adenine core of ATP allows for competitive binding to the kinase active site, effectively blocking downstream signaling pathways.[2] The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[1][3]

The compound 4-(2-hydroxypyrimidin-5-yl)benzoic acid is of particular interest as it combines the essential pyrimidine pharmacophore with a carboxylic acid group. This functional handle provides a convenient point for further chemical elaboration, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize drug-like properties.[4]

Synthesis and Chemical Properties of 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid

A robust and scalable synthesis of 4-(2-hydroxypyrimidin-5-yl)benzoic acid is crucial for its widespread use in drug discovery programs. A common retrosynthetic approach involves the disconnection of the C-C bond between the pyrimidine and benzoic acid moieties.[4]

Retrosynthetic Analysis

A logical retrosynthetic pathway for 4-(2-hydroxypyrimidin-5-yl)benzoic acid is outlined below. This strategy relies on commercially available or readily accessible starting materials.

Retrosynthesis Target 4-(2-Hydroxypyrimidin-5-yl)benzoic acid Intermediate1 Key Intermediate Target->Intermediate1 C-N bond formation StartingMaterial1 Substituted Benzamidine Intermediate1->StartingMaterial1 StartingMaterial2 Formylacetic Acid Derivative Intermediate1->StartingMaterial2

Caption: Retrosynthetic analysis of 4-(2-hydroxypyrimidin-5-yl)benzoic acid.

Synthetic Protocol

A generalized synthetic protocol for 4-(2-hydroxypyrimidin-5-yl)benzoic acid is as follows:

  • Condensation Reaction: A substituted benzamidine is reacted with a suitable formylacetic acid derivative in the presence of a base. This condensation reaction forms the pyrimidine ring.

  • Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

  • Purification: The crude product is purified by standard techniques such as recrystallization or column chromatography to afford the desired compound in high purity.[1]

Physicochemical Properties and Tautomerism

The structure of 4-(2-hydroxypyrimidin-5-yl)benzoic acid is characterized by the presence of both a hydroxyl group on the pyrimidine ring and a carboxylic acid on the phenyl ring. The hydroxypyrimidine core is known to exhibit keto-enol tautomerism, existing in equilibrium with its pyrimidinone form.[4] This tautomeric equilibrium can influence the molecule's hydrogen bonding capabilities and its interaction with target kinases.

Table 1: Physicochemical Properties of 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid

PropertyValueSource
Molecular FormulaC11H8N2O3[4]
Molecular Weight216.19 g/mol [4]
IUPAC Name4-(2-hydroxypyrimidin-5-yl)benzoic acid
pKa (Carboxylic Acid)~4-5[5][6]
LogPPredicted to be low due to ionizable groups

Strategic Application in Kinase Inhibitor Design

The true value of 4-(2-hydroxypyrimidin-5-yl)benzoic acid lies in its role as a versatile intermediate for the synthesis of diverse kinase inhibitor libraries. The carboxylic acid functionality serves as a key attachment point for various side chains and pharmacophores, enabling the exploration of different binding pockets within the kinase active site.

General Workflow for Kinase Inhibitor Synthesis

The following workflow illustrates the general strategy for utilizing 4-(2-hydroxypyrimidin-5-yl)benzoic acid in the development of novel kinase inhibitors.

Kinase_Inhibitor_Synthesis_Workflow Start 4-(2-Hydroxypyrimidin-5-yl)benzoic acid Activation Carboxylic Acid Activation (e.g., with SOCl2, EDCI) Start->Activation Coupling Amide Bond Formation with Diverse Amine Building Blocks Activation->Coupling Library Diverse Library of Kinase Inhibitor Candidates Coupling->Library Screening In Vitro Kinase Inhibition Assays Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Lead Lead Candidate Optimization->Lead

Caption: General workflow for synthesizing and screening kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

By systematically modifying the substituent attached to the carboxylic acid, researchers can probe the SAR of the pyrimidine scaffold against a specific kinase target. For instance, introducing different aryl or heteroaryl groups can lead to inhibitors with varying potencies and selectivities.[3] The choice of the amine building block in the amide coupling step is critical for targeting specific sub-pockets of the kinase active site.

Table 2: Representative Kinase Targets for Pyrimidine-Based Inhibitors

Kinase FamilyExample TargetsTherapeutic AreaReferences
Tyrosine KinasesEGFR, FGFR, PDGFr, c-SrcOncology[1][7]
Serine/Threonine KinasesAurora Kinases, CDKs, PLKOncology[1][3][8]
Lipid KinasesPI3KOncology
Janus KinasesJAK2Inflammation, Oncology[9][10]
The Role of the Carboxylic Acid: Beyond a Synthetic Handle

While the carboxylic acid group is an excellent synthetic handle, its inherent acidity can sometimes lead to poor membrane permeability and rapid metabolism.[11][12] Therefore, a common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere.[11][12] Bioisosteres are functional groups with similar physicochemical properties that can improve the pharmacokinetic profile of a drug candidate without compromising its biological activity.[11]

Table 3: Common Bioisosteric Replacements for Carboxylic Acids

BioisostereKey FeaturesReferences
TetrazoleAcidic, planar, metabolically stable[5][6][11]
SulfonamideWeaker acid, can improve lipophilicity[5][6]
Hydroxamic AcidMetal-chelating properties[12]

The decision to retain the carboxylic acid or replace it with a bioisostere is highly dependent on the specific target and the desired drug properties.[12]

Experimental Protocols

General Protocol for Amide Coupling
  • Activation: To a solution of 4-(2-hydroxypyrimidin-5-yl)benzoic acid in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling reagent (e.g., HATU, HOBt/EDCI) and a tertiary amine base (e.g., DIPEA). Stir at room temperature for 30 minutes.

  • Coupling: Add the desired amine to the activated acid solution and continue stirring at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.[1]

In Vitro Kinase Inhibition Assay (General Procedure)
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable peptide substrate, and the synthesized pyrimidine-based inhibitor at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or remaining ATP using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[13]

Conclusion

4-(2-Hydroxypyrimidin-5-yl)benzoic acid stands out as a highly valuable and versatile intermediate in the field of kinase inhibitor drug discovery. Its inherent pyrimidine core provides a solid foundation for ATP-competitive inhibition, while the strategically placed carboxylic acid functionality offers a gateway to extensive chemical diversification. By leveraging this key building block, researchers can efficiently generate and screen libraries of novel kinase inhibitors, paving the way for the development of next-generation targeted therapies. The principles and protocols outlined in this guide provide a solid framework for harnessing the full potential of this important chemical entity.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Song, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University.
  • Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (2013). PubMed. [Link]

  • Ialongo, D., et al. (2023).
  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2017). Taylor & Francis Online. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Hindawi. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). PMC. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. [Link]

  • Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors. (2023). PubMed. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). ACS Publications. [Link]

Sources

Dual-Targeting T2DM: Benzoic Acid Derivatives as PTP1B and DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Type 2 Diabetes Mellitus (T2DM) is a multifactorial metabolic disorder characterized by insulin resistance and impaired insulin secretion. Traditional monotherapies often fail to address the complex signaling dysregulation involved. This guide focuses on a high-value medicinal chemistry strategy: utilizing the benzoic acid scaffold to target two distinct but complementary enzymes:

  • PTP1B (Protein Tyrosine Phosphatase 1B): A negative regulator of insulin signaling.[1][2][3][4] Inhibition restores insulin sensitivity.

  • DPP-4 (Dipeptidyl Peptidase-4): An enzyme that degrades incretin hormones (GLP-1).[5][][7] Inhibition prolongs insulin secretion.

Benzoic acid derivatives represent a "privileged structure" in this domain. The carboxylic acid moiety mimics the phosphate group required for PTP1B active site binding, while the aromatic core provides the hydrophobic interactions necessary for the DPP-4 S1/S2 pockets. This guide details the mechanistic rationale, Structure-Activity Relationships (SAR), and validated experimental protocols for developing these inhibitors.

The Dual-Target Rationale: Mechanism of Action

To develop effective dual inhibitors, one must understand the signaling convergence. PTP1B dephosphorylates the Insulin Receptor (IR) and IRS-1, terminating the insulin signal.[2] Simultaneously, DPP-4 rapidly cleaves GLP-1 (7-36) into inactive GLP-1 (9-36), preventing glucose-dependent insulin secretion.

Signaling Pathway Visualization

The following diagram illustrates the antagonistic roles of PTP1B and DPP-4 in glucose homeostasis and how inhibition restores balance.

T2DM_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylation Glucose_Uptake Glucose Uptake (Homeostasis) IRS1->Glucose_Uptake Signaling Cascade PTP1B PTP1B Enzyme PTP1B->IR Dephosphorylates (Inhibits) PTP1B->IRS1 Dephosphorylates (Inhibits) Food Food Intake GLP1 GLP-1 (Active) Food->GLP1 Stimulates Secretion GLP1->Insulin Stimulates Secretion GLP1_Inactive GLP-1 (Inactive) GLP1->GLP1_Inactive Cleavage DPP4 DPP-4 Enzyme DPP4->GLP1 Degrades Benzoic_Deriv Benzoic Acid Derivative Benzoic_Deriv->PTP1B Inhibits Benzoic_Deriv->DPP4 Inhibits

Caption: Synergistic mechanism of Benzoic Acid derivatives blocking negative regulators (PTP1B/DPP-4) to restore Insulin/GLP-1 signaling.[2][5][7]

Chemical Space & SAR: The Benzoic Acid Scaffold

The benzoic acid scaffold is versatile because it can satisfy the distinct pharmacophore requirements of both enzymes through specific substitutions.

PTP1B Pharmacophore (The "Anchor")
  • Acidic Head Group: The carboxylic acid (-COOH) of benzoic acid functions as a bioisostere for the phosphate group of phosphotyrosine (pTyr). It forms critical salt bridges with Arg221 in the PTP1B catalytic loop (Site A).

  • Hydrophobic Tail: Substitutions at the 3- or 4-position (e.g., acetamido, phenyl-oxadiazole) extend into the "Site B" (secondary non-catalytic site), improving selectivity over other phosphatases like TCPTP.

DPP-4 Pharmacophore (The "Linker")
  • Salt Bridge Interaction: The carboxylate can interact with Lys554 or Arg125 .

  • S1/S2 Pocket Occupation: To inhibit DPP-4, the benzoic acid core is often linked to a heterocyclic moiety (e.g., xanthine, uracil) or substituted with hydrophobic groups (e.g., 2-butenyl) to occupy the hydrophobic S1 pocket.

Comparative SAR Data

The table below summarizes key Structure-Activity Relationship (SAR) trends for benzoic acid derivatives against these targets.

FeaturePTP1B OptimizationDPP-4 OptimizationDual-Target Strategy
Core Scaffold Benzoic Acid (mimics pTyr)Benzoic Acid/Ester (Scaffold Hopping)3-substituted-4-methylbenzoic acid
Key Interaction Arg221 (Catalytic Site)Glu205/Glu206 (Active Site)Balanced polarity for dual binding
3-Position Acetamido/Sulfonamide linkers enhance Site B bindingHydrophobic linkers to occupy S1 pocketAmide linkers with aromatic tails
4-Position Methyl/H (Steric fit)Halogens (F, Br) improve potencyMethyl or Halogen
Selectivity High selectivity vs. TCPTP requiredHigh selectivity vs. DPP-8/9 requiredSelectivity is the primary challenge

Biological Validation Protocols

Trustworthy data generation relies on self-validating experimental protocols. Below are the industry-standard assays for validating these inhibitors.

Protocol A: PTP1B Inhibition Assay (Colorimetric)

Principle: PTP1B hydrolyzes p-Nitrophenyl Phosphate (pNPP) to p-Nitrophenol (pNP), which is yellow and absorbs at 405 nm.[2]

Reagents:

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (or Citrate), pH 7.0, 50 mM NaCl, 1 mM EDTA.[2]

  • DTT (Critical): 1 mM DTT (Add fresh; essential to keep the active site Cysteine reduced).

  • Substrate: pNPP (2 mM final concentration).

  • Stop Solution: 1N NaOH.

Step-by-Step Workflow:

  • Enzyme Prep: Dilute recombinant human PTP1B (approx. 20–75 nM) in Assay Buffer + DTT. Keep on ice.

  • Inhibitor Incubation: Add 10 µL of Test Compound (dissolved in DMSO) to 96-well plate. Add 20 µL Enzyme solution. Incubate at 37°C for 10–15 mins.

    • Control: DMSO only (100% Activity).

    • Blank: Buffer only (No enzyme).[8]

  • Reaction Start: Add 40 µL of pNPP substrate.

  • Kinetics: Incubate at 37°C for 10–30 mins.

  • Termination: Add 40 µL of 1N NaOH to stop the reaction and develop color.

  • Measurement: Read Absorbance at 405 nm immediately.

Expert Insight: If IC50 values drift, check your DTT. Oxidized PTP1B is inactive. Always run a Sodium Vanadate (Na3VO4) positive control (IC50 ~10-20 µM).

Protocol B: DPP-4 Inhibition Assay (Fluorometric)

Principle: DPP-4 cleaves the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC).[9][10] Free AMC fluoresces (Ex: 350-360 nm, Em: 450-465 nm).[9][10][11]

Reagents:

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA.[8][10]

  • Substrate: H-Gly-Pro-AMC (100 µM final).

  • Enzyme: Recombinant human DPP-4.[10]

Step-by-Step Workflow:

  • Plate Setup: Use black, flat-bottom 96-well plates to minimize background.

  • Inhibitor Addition: Add 10 µL Test Compound and 10 µL DPP-4 Enzyme diluted in buffer.

  • Pre-incubation: Incubate for 10 mins at 37°C to allow inhibitor binding.

  • Reaction Start: Add 30 µL of diluted Gly-Pro-AMC substrate.

  • Kinetic Read: Measure Fluorescence (Ex 350 / Em 450) every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the slope (Vmax) of the linear portion of the curve.

Expert Insight: Avoid "endpoint" reads if possible; kinetic reads allow you to filter out initial artifacts. Sitagliptin is the standard positive control.

Synthetic Strategy & Workflow

The synthesis of these derivatives typically follows a convergent pathway, allowing for late-stage diversification of the benzoic acid core.

Synthesis_Workflow Start 4-Methyl-3-nitro benzoic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Step2 Reduction (Fe/HCl or H2/Pd) Step1->Step2 Nitro -> Amine Step3 Amide Coupling (R-COCl / EDCI) Step2->Step3 Introduce Linker Step4 Hydrolysis (LiOH / THF) Step3->Step4 Protect/Deprotect Final Target Benzoic Acid Derivative Step4->Final Purification

Caption: General synthetic route for 3-substituted-4-methylbenzoic acid derivatives. Step 3 allows for library generation.

Synthetic Note: The final hydrolysis step (Step 4) is critical. The free carboxylic acid is required for PTP1B activity (Site A interaction). However, for DPP-4, ester prodrugs are sometimes explored to improve oral bioavailability, relying on in vivo hydrolysis.

References

  • BenchChem. (2025).[2][8] In Vitro PTP1B Inhibition Assay Using PTP1B-IN-3 and pNPP Substrate. Retrieved from

  • Cayman Chemical. (2024). DPP (IV) Inhibitor Screening Assay Kit Protocol. Retrieved from

  • Zhang, S., et al. (2021). Design, synthesis and biological evaluation of benzoic acid derivatives as PTP1B inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from

  • Li, Q., et al. (2019).[12] Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from

  • Abcam. (2024). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (ab133081). Retrieved from

  • Rakse, et al. (2021). Synthesis and PTP1B Inhibitory Activity of Novel Benzothiazole and 1,2,4-Triazole Linked Acetamido Benzoic Acid Derivatives. Journal of Advanced Scientific Research. Retrieved from

Sources

Metabolic Disease Therapeutic Targets Using Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

Benzoic acid (BA) derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to serve as bioisosteres for phosphate groups, engage in hydrogen bonding networks within receptor active sites, and undergo specific metabolic conjugations. In the context of metabolic disease, this scaffold has evolved from simple nitrogen scavengers (Sodium Benzoate) to complex, targeted inhibitors of signaling phosphatases (PTP1B) and G-protein coupled receptor agonists (GPR109A).

This guide dissects four distinct therapeutic modalities of BA derivatives, providing the mechanistic rationale, experimental validation protocols, and structural insights required for modern drug development.

Mechanism I: The Nitrogen Sink (Clinical Standard)

Target: Hyperammonemia / Urea Cycle Disorders (UCD) Compound: Sodium Benzoate (NaBz)

Mechanistic Rationale

In states of urea cycle dysfunction, ammonia accumulates to neurotoxic levels.[1] Sodium benzoate acts as a "scavenger" drug.[1][2][3] It bypasses the defective urea cycle by conjugating with glycine to form hippurate (hippuric acid), which is efficiently excreted by the kidneys.[1][4][5] This process removes one mole of waste nitrogen for every mole of benzoate administered.[4]

Pathway Visualization

The following diagram illustrates the divergence between the blocked urea cycle and the therapeutic hippurate pathway.

NitrogenScavenging Ammonia Ammonia (NH3) UreaCycle Urea Cycle (Defective) Ammonia->UreaCycle Blocked Glycine Glycine Hippurate Hippurate (Excreted) Glycine->Hippurate + Nitrogen Load Benzoate Sodium Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Acyl-CoA Synthetase Urine Excretion Urine Excretion Hippurate->Urine Excretion BenzoylCoA->Hippurate Glycine N-acyltransferase (GLYAT)

Caption: Sodium benzoate diverts nitrogen from the blocked urea cycle by conjugating with glycine to form excretable hippurate.[3][6][7][8]

Validation Protocol: Ammonia Scavenging Efficacy Assay

Objective: Quantify the reduction of hyperammonemia in a HepG2 cell model challenged with ammonium chloride.

Reagents:

  • HepG2 cells (ATCC HB-8065)

  • Ammonium Chloride (

    
    )
    
  • Sodium Benzoate (Sigma Aldrich)

  • Ammonia Assay Kit (Colorimetric)

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Challenge: Treat cells with 5 mM

    
     to induce hyperammonemia.
    
  • Treatment: Co-treat with Sodium Benzoate at graded concentrations (0.1, 0.5, 1.0, 5.0 mM). Include a vehicle control (PBS).

  • Incubation: Incubate for 4 hours at 37°C.

  • Supernatant Collection: Collect culture media. Centrifuge at 1000 x g for 5 min to remove debris.

  • Quantification: React 50 µL supernatant with Ammonia Assay Reagent (Berthelot’s reaction). Measure absorbance at 670 nm.

  • Self-Validation Check:

    • Positive Control: The

      
       only well must show >3-fold increase in ammonia vs. untreated baseline.
      
    • Efficacy: 5.0 mM NaBz should reduce supernatant ammonia by >40% relative to challenge.

Mechanism II: Insulin Sensitization via AMPK

Target: Type 2 Diabetes / Insulin Resistance Compound: Salicylates (2-hydroxybenzoic acid) & Salsalate

Mechanistic Rationale

Salicylates are not merely COX inhibitors; they are direct allosteric activators of AMP-activated protein kinase (AMPK) . Salicylate binds to the


 subunit of AMPK, preventing the dephosphorylation of Thr172 on the 

subunit. This sustained activation inhibits Acetyl-CoA Carboxylase (ACC), reducing lipogenesis and enhancing insulin sensitivity.
Signaling Node Diagram

AMPK_Signaling Salicylate Salicylate (2-Hydroxybenzoate) AMPK_Active AMPK-pThr172 (Active) Salicylate->AMPK_Active Binds Beta-1 Subunit Prevents Dephos. AMPK_Inactive AMPK (Inactive) AMPK_Inactive->AMPK_Active LKB1 / CaMKK ACC Acetyl-CoA Carboxylase (ACC) AMPK_Active->ACC Phosphorylation (Inhibition) FattyOx Fatty Acid Oxidation AMPK_Active->FattyOx Promotes Lipogenesis De Novo Lipogenesis ACC->Lipogenesis Promotes

Caption: Salicylate binds the AMPK Beta-1 subunit, sustaining activation and inhibiting lipogenic ACC.[3][6][7][8][9][10][11][12][13][14][15][16]

Validation Protocol: AMPK Phosphorylation Western Blot

Objective: Confirm direct activation of AMPK in adipocytes by salicylate derivatives.

Workflow:

  • Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (7-10 days post-confluence).

  • Starvation: Serum starve cells for 4 hours in DMEM + 0.5% BSA.

  • Treatment:

    • Vehicle (DMSO)

    • Salicylate (1 mM, 5 mM)

    • Positive Control: AICAR (2 mM) or A-769662 (100 µM).

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF,

    
    ).
    
  • Immunoblotting:

    • Primary Ab 1: Anti-phospho-AMPK

      
       (Thr172) (Cell Signaling #2535).
      
    • Primary Ab 2: Anti-Total AMPK

      
       (Loading Control).
      
    • Primary Ab 3: Anti-phospho-ACC (Ser79) (Downstream readout).

  • Data Analysis: Calculate the ratio of p-AMPK / Total AMPK.

  • Self-Validation Check:

    • The AICAR positive control must show a >2-fold increase in p-AMPK/Total ratio.

    • Salicylate (5 mM) must induce p-ACC (Ser79) to confirm downstream functional consequence.

Mechanism III: Precision Inhibition of PTP1B

Target: Diabetes / Obesity (Leptin & Insulin Signaling) Compound Class: Oxalyl Aryl Amino Benzoic Acid Derivatives[17][18]

Mechanistic Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[12][17][18] Inhibiting PTP1B prolongs the phosphorylation of the Insulin Receptor (IR).[12] Benzoic acid derivatives, specifically oxalyl amino benzoic acids , mimic the phosphotyrosine substrate. The carboxylic acid group interacts with the active site Arginine (Arg221), while the oxalyl moiety provides additional hydrogen bonding, enhancing potency and selectivity over the highly homologous T-cell PTP (TCPTP).

Comparative Data: Selectivity Profiles
Compound ScaffoldPTP1B

(nM)
TCPTP

(nM)
Selectivity RatioReference
Generic PTP Inhibitor (Vanadate) ~10,000~10,0001:1General
Difluoromethylphosphonate (DFMP) 2503001.2:1
Oxalyl Amino Benzoic Acid (Cmpd 39) 1403,64026:1
Validation Protocol: Enzymatic Inhibition Screening

Objective: Determine the


 of benzoic acid derivatives against recombinant human PTP1B.

Reagents:

  • Recombinant hPTP1B (residues 1-321).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Assay Buffer: 50 mM HEPES, 1 mM EDTA, 150 mM NaCl, 2 mM DTT, pH 7.4.

Workflow:

  • Preparation: Dilute test compounds in DMSO (Final DMSO < 1%).

  • Pre-incubation: Mix 10 nM PTP1B enzyme with test compound in 96-well plate. Incubate 15 min at 30°C.

  • Reaction Start: Add pNPP (Final concentration 2 mM,

    
     approx).
    
  • Kinetic Read: Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

  • Calculation: Determine initial velocity (

    
    ). Plot % Inhibition vs. Log[Compound].
    
  • Self-Validation Check:

    • Z-Factor: Run 8 wells of DMSO (Max signal) and 8 wells of 100 µM Suramin (Min signal). Z' must be > 0.5.

    • Linearity: The uninhibited reaction must be linear (

      
      ) over the 10-minute read time.
      

Mechanism IV: GPR109A Agonism (Lipid Modulation)

Target: Dyslipidemia (lowering Free Fatty Acids) Compound: 3-Hydroxybenzoic Acid & Derivatives

Mechanistic Rationale

GPR109A (HCAR2) is the receptor for Niacin (Nicotinic acid). Activation on adipocytes inhibits adenylyl cyclase (


 coupled), reducing cAMP and suppressing hormone-sensitive lipase (HSL).[8][15] While Niacin causes flushing, 3-hydroxybenzoic acid  and 3-chloro-5-hydroxybenzoic acid  have been identified as agonists with potential for improved side-effect profiles or distinct pharmacokinetics.
Receptor Signaling Diagram

GPR109A_Signaling Ligand 3-Hydroxybenzoate (Agonist) Receptor GPR109A (Adipocyte Membrane) Ligand->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces HSL Hormone Sensitive Lipase (HSL) cAMP->HSL Reduced Activation Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Inhibits

Caption: GPR109A activation by benzoic acid derivatives suppresses cAMP-driven lipolysis in adipocytes.

References

  • Sodium Benzoate Mechanism

    • Title: Sodium Benzoate for Treatment of Hepatic Encephalopathy.[5]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Salicylate & AMPK

    • Title: The ancient drug salicylate directly activates AMP-activated protein kinase.[9]

    • Source: Science / NIH.
    • URL:[Link]

  • PTP1B Inhibitors (Oxalyl Amino Benzoic Acids)

    • Title: Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B.[17][18][19]

    • Source: ChemMedChem / PubMed.
    • URL:[Link]

  • GPR109A Agonists

    • Title: Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A.[8]

    • Source: Journal of Biological Chemistry / PMC.
    • URL:[Link]

  • Docking & Selectivity

    • Title: Docking of oxalyl aryl amino benzoic acid derivatives into PTP1B.[17][18]

    • Source: Bioinformation / PMC.[16]

    • URL:[Link]

Sources

4-(2-Hydroxypyrimidin-5-yl)benzoic acid vs 4-(5-hydroxypyrimidin-2-yl)benzoic acid isomer

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of pyrimidine regioisomers, specifically focusing on the structural, electronic, and functional divergence between 4-(2-Hydroxypyrimidin-5-yl)benzoic acid and 4-(5-hydroxypyrimidin-2-yl)benzoic acid .

Executive Summary

The rational design of targeted therapeutics and advanced functional materials relies heavily on the precise control of molecular topology and electronic distribution. Within heterocyclic chemistry, pyrimidine regioisomers present a fascinating case study in how subtle structural shifts dictate macroscopic physicochemical behavior. Moving a hydroxyl group from the 2-position to the 5-position of a pyrimidine ring fundamentally shifts the molecule from a tautomeric lactam system to a phenol-like system. This guide explores the causality behind these electronic shifts, their impact on ionization (pKa), and their diverging applications in kinase inhibitor design and materials science.

Electronic Structure and Tautomeric Causality

The pyrimidine ring is a


-deficient heterocycle due to the electronegativity of the nitrogen atoms at positions 1 and 3. However, this electron deficiency is not distributed equally across the ring, leading to drastically different behaviors for our two isomers:
  • 4-(2-Hydroxypyrimidin-5-yl)benzoic acid (CAS 1111103-99-1): The hydroxyl group is located at the highly electron-deficient 2-position, flanked by both ring nitrogens. This proximity drives a rapid intramolecular proton shift, heavily favoring the lactam tautomer—pyrimidin-2(1H)-one —in both the solid state and polar solvents[1]. This tautomerization replaces the hydroxyl group with a highly stable amide-like motif, presenting a fixed hydrogen-bond donor (NH) and acceptor (C=O)[2].

  • 4-(5-Hydroxypyrimidin-2-yl)benzoic acid (CAS 1261901-71-0): The hydroxyl group is located at the 5-position. Because C5 is meta to both nitrogen atoms, it is relatively shielded from their inductive and resonance-withdrawing effects, retaining a more "benzenoid" character[3]. Consequently, it lacks the direct resonance stabilization required to form a stable lactam and behaves as a classical heteroaromatic phenol, existing predominantly in the enol (hydroxy) form[2][4].

Tautomerism cluster_2OH 4-(2-Hydroxypyrimidin-5-yl)benzoic acid cluster_5OH 4-(5-Hydroxypyrimidin-2-yl)benzoic acid A Lactim Form (2-Hydroxypyrimidine) B Lactam Form (Pyrimidin-2(1H)-one) A->B Favored Equilibrium C Physiological pH (7.4) Monoanion (Carboxylate only) B->C pKa ~9.2 (NH) D Enol Form (5-Hydroxypyrimidine) E No Lactam Tautomer (Phenol-like) D->E Stable Configuration F Physiological pH (7.4) Dianion (Carboxylate + Phenoxide) E->F pKa ~6.8 (OH)

Figure 1: Tautomeric equilibria and physiological ionization states of pyrimidine regioisomers.

Physicochemical Profiling: Ionization and pKa

The tautomeric divergence directly dictates the ionization states of these molecules. The parent 2-hydroxypyrimidine has an acidic pKa of approximately 9.2, representing the deprotonation of the lactam NH[3]. In stark contrast, the parent 5-hydroxypyrimidine has an acidic pKa of approximately 6.8, representing the deprotonation of the phenolic OH[5].

When evaluating these isomers for physiological applications (pH 7.4), this 2.4-unit pKa difference is critical. Assuming the benzoic acid moiety has a standard pKa of ~4.0, the 2-OH isomer will exist almost exclusively as a monoanion (only the carboxylate is deprotonated). The 5-OH isomer, however, will exist predominantly as a dianion (both the carboxylate and the phenoxide are deprotonated), drastically altering its lipophilicity (logD), membrane permeability, and target engagement dynamics.

Table 1: Quantitative Physicochemical Comparison

Property4-(2-Hydroxypyrimidin-5-yl)benzoic acid4-(5-Hydroxypyrimidin-2-yl)benzoic acid
Hydroxyl Position C2 (Electron-deficient)C5 (Benzenoid)
Dominant Tautomer Pyrimidin-2(1H)-one (Lactam)5-Hydroxypyrimidine (Enol)
Pyrimidine Acidic pKa ~9.2 (NH deprotonation)~6.8 (OH deprotonation)
Predominant State at pH 7.4 MonoanionDianion
H-Bonding Profile Strong Donor (NH) / Acceptor (C=O)Donor (OH) / Strong Acceptor (Phenoxide anion)

Implications in Drug Discovery and Materials Science

The structural nuances of these isomers dictate their utility in highly specific scientific domains:

  • Targeted Oncology (Kinase Inhibitors): 4-(5-hydroxypyrimidin-2-yl)benzoic acid is a critical synthetic intermediate in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors[1]. Mutations in FLT3 are primary drivers of acute myeloid leukemia (AML). The 5-OH group provides a unique vector for solvent-exposed interactions or specific hinge-binding within the kinase domain, while the lower pKa ensures it can participate in strong ionic interactions within the target pocket[1].

  • Metal-Organic Frameworks (MOFs): 4-(2-Hydroxypyrimidin-5-yl)benzoic acid is frequently utilized as a rigid ligand in the synthesis of nitrogenous MOFs[6]. The predictable, directional hydrogen-bonding network of the pyrimidin-2-one motif, combined with the carboxylate group, allows materials scientists to engineer highly ordered, porous crystalline architectures for gas storage or catalysis[6][7].

Experimental Methodologies: Self-Validating Protocols

To rigorously differentiate and validate these isomers in a laboratory setting, researchers must employ orthogonal analytical techniques.

Protocol A: NMR-Based Elucidation of Tautomeric States

Causality: Protic solvents (like


 or 

) will rapidly exchange labile NH and OH protons, masking the tautomeric state. Using a strictly anhydrous, aprotic solvent is required to observe the structural divergence.
  • Sample Preparation: Dissolve 5-10 mg of the selected isomer in 0.6 mL of anhydrous DMSO-

    
    . Ensure the NMR tube is purged with dry nitrogen to prevent atmospheric moisture absorption.
    
  • 1H NMR Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or higher.

  • Data Interpretation:

    • For the 2-OH isomer , look for a broad singlet shifted far downfield (>11.5 ppm), indicative of the shielded amide/lactam NH proton.

    • For the 5-OH isomer , look for a sharper singlet around 9.5–10.5 ppm, characteristic of a heteroaromatic phenolic OH.

  • 13C NMR Validation: Acquire a 13C NMR spectrum. The 2-OH isomer will exhibit a distinct carbonyl carbon peak (~155-160 ppm) corresponding to the pyrimidin-2(1H)-one C=O, which will be absent in the 5-OH isomer.

Protocol B: Potentiometric Determination of Multiphasic pKa

Causality: To accurately predict ADME properties, the exact ionization state at physiological pH must be mapped. Potentiometric titration in a controlled ionic strength environment prevents activity coefficient fluctuations from skewing the pKa calculations.

  • Electrolyte Setup: Prepare a 0.1 M KCl aqueous solution to serve as the background electrolyte, ensuring constant ionic strength.

  • Analyte Preparation: Dissolve 1.0 mM of the isomer in 50 mL of the 0.1 M KCl solution. (If solubility is poor, a co-solvent system like 10% DMSO/Water can be used, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent).

  • Titration: Using an automated titrator, lower the pH to 2.0 using standardized 0.1 M HCl. Slowly titrate with standardized 0.1 M KOH up to pH 12.0 under a nitrogen blanket (to prevent

    
     absorption).
    
  • Data Analysis: Plot the first derivative of the titration curve (

    
    pH/
    
    
    
    V).
    • The 5-OH isomer will display two distinct equivalence points corresponding to pKa ~4.0 (carboxylate) and pKa ~6.8 (phenolic OH).

    • The 2-OH isomer will display the carboxylate equivalence point, followed by a much weaker, higher inflection point >9.0 corresponding to the lactam NH.

Workflow N1 Regioisomer Selection N2 1H/13C NMR (Tautomer ID) N1->N2 Structural Analysis N3 Potentiometric Titration (pKa) N1->N3 Physicochemical Profiling N4 In Vitro Kinase Assay (e.g., FLT3) N2->N4 N3->N4 N5 Lead Optimization N4->N5 SAR Development

Figure 2: Self-validating experimental workflow for regioisomer profiling in drug discovery.

References

  • National Institutes of Health (PMC). On Prototropy and Bond Length Alternation in Neutral and Ionized Pyrimidine Bases and Their Model Azines in Vacuo. Retrieved from[Link]

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid Analogs in Modern Drug Discovery

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of biologically active compounds, including several approved drugs for treating cancer, viral infections, and bacterial diseases.[1][2] The 4-(2-hydroxypyrimidin-5-yl)benzoic acid core, in particular, has emerged as a privileged structure in the design of protein kinase inhibitors.[3] Notably, this scaffold serves as a key building block for potent inhibitors of enzymes like FMS-like tyrosine kinase 3 (FLT3), a critical target in the treatment of acute myeloid leukemia (AML).[3] The ability to rapidly and efficiently synthesize a diverse library of analogs based on this core structure is paramount for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.[4]

This application note provides a comprehensive guide to the microwave-assisted synthesis of 4-(2-hydroxypyrimidin-5-yl)benzoic acid and its analogs. We will delve into the principles of microwave-assisted organic synthesis (MAOS), present detailed, field-proven protocols, and offer insights into the underlying reaction mechanisms.

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Conventional organic synthesis often relies on slow, inefficient heating methods. Microwave irradiation, in contrast, offers a transformative approach by directly and efficiently heating the reaction mixture.[5] This leads to a number of significant advantages, including:

  • Dramatically Reduced Reaction Times: Reactions that might take hours or even days using conventional heating can often be completed in a matter of minutes under microwave irradiation.[1][6]

  • Improved Reaction Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.

  • Enhanced Reproducibility: Microwave reactors offer precise control over reaction parameters such as temperature, pressure, and time, ensuring high reproducibility.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone of our synthetic approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful and versatile method enables the formation of a carbon-carbon bond between an organoboron compound (in our case, an arylboronic acid) and an organic halide (a brominated pyrimidine).[7] The general scheme for this transformation is depicted below:

G start_materials 5-Bromo-2-hydroxypyrimidine + 4-Arylboronic Acid product 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid Analog start_materials->product Microwave Irradiation catalyst Pd(0) Catalyst, Base

Caption: General scheme for the Suzuki-Miyaura cross-coupling.

Experimental Protocols

Part 1: Synthesis of the Starting Material: 5-Bromo-2-hydroxypyrimidine

A reliable supply of the starting material is crucial. The following protocol describes a one-step synthesis of 5-bromo-2-hydroxypyrimidine from 2-hydroxypyrimidine.

Materials:

  • 2-Hydroxypyrimidine

  • Hydrobromic acid (HBr)

  • Hydrogen peroxide (H₂O₂)

  • Reaction vessel

Procedure:

  • Combine 1 mole of 2-hydroxypyrimidine with 2 moles of 35 wt% hydrobromic acid in a suitable reaction vessel.

  • To this mixture, add 2 moles of 30 wt% hydrogen peroxide.

  • Heat the reaction mixture to 40°C and maintain this temperature for 12 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to ≤10°C.

  • Filter the resulting precipitate to isolate the 5-bromo-2-hydroxypyrimidine.

Part 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 4-(2-hydroxypyrimidin-5-yl)benzoic acid. This procedure can be adapted for the synthesis of various analogs by substituting 4-carboxyphenylboronic acid with other arylboronic acids.

Materials:

  • 5-Bromo-2-hydroxypyrimidine

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • 10 mL microwave reactor vial with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 5-bromo-2-hydroxypyrimidine (0.5 mmol, 1.0 equiv.), 4-carboxyphenylboronic acid (0.5 mmol, 1.0 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes with stirring.[1][2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(2-hydroxypyrimidin-5-yl)benzoic acid.

G A 1. Add Reactants and Catalyst to Microwave Vial B 2. Add Degassed Solvent A->B C 3. Seal Vial and Place in Microwave Reactor B->C D 4. Microwave Irradiation (100°C, 15 min) C->D E 5. Cooling to Room Temperature D->E F 6. Aqueous Work-up and Extraction E->F G 7. Drying and Concentration F->G H 8. Purification by Column Chromatography G->H I Final Product H->I G Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂(X) Pd0->PdII_A Ar-X OxAdd Oxidative Addition PdII_B Ar-Pd(II)L₂(Ar') PdII_A->PdII_B Ar'B(OH)₂ Transmetal Transmetalation PdII_B->Pd0 Product Ar-Ar' PdII_B->Product RedElim Reductive Elimination ArX Ar-X (5-Bromo-2-hydroxypyrimidine) ArBOH Ar'B(OH)₂ (Arylboronic Acid) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Expert Insights

  • Tautomerism of 2-Hydroxypyrimidine: It is important to recognize that 2-hydroxypyrimidine can exist in equilibrium with its keto tautomer, 2-pyrimidinone. [3]This tautomerism does not typically interfere with the Suzuki-Miyaura coupling at the 5-position.

  • Choice of Catalyst and Base: While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources and ligands may be beneficial for specific substrates. The choice of base is also critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are generally effective.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or ethanol) and water is often optimal for dissolving both the organic and inorganic reagents. [2]Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

  • Purification: The final product is an acid, which may require specific chromatographic conditions for effective purification. A mobile phase containing a small amount of acetic or formic acid can improve peak shape and separation.

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of 4-(2-hydroxypyrimidin-5-yl)benzoic acid analogs. The protocols and insights provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to rapidly generate diverse libraries of these important compounds for further biological evaluation. The significant reduction in reaction times and improvement in yields afforded by microwave synthesis make it an indispensable tool in modern drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • El-Kashef, H., et al. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PMC.
  • bioRxiv. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and impro.
  • Nun, P., Martinez, J., & Lamaty, F. (2009).
  • BenchChem. (n.d.). 4-(5-Hydroxypyrimidin-2-yl)benzoic Acid.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Lietuvos mokslų akademija. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin].
  • PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.
  • ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
  • Google Patents. (n.d.). WO2017027465A1 - Process of preparing tyrosine kinase inhibitor.
  • Frontiers. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzoi[3][6]midazo[1,2-a] pyrimidines via A3 coupling. Retrieved from Frontiers.

  • MDPI. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • Wikipedia. (n.d.). Suzuki reaction.
  • PMC. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Electron-Deficient 2-Hydroxypyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SZK-PYR-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyrimidone Trap"

If you are experiencing low yields (<20%) or complete failure when coupling 2-hydroxypyrimidines, you are likely fighting two fundamental chemical behaviors simultaneously:

  • Tautomerization (The Reactivity Wall): 2-hydroxypyrimidines exist predominantly as 2-pyrimidones (amide-like tautomers) in solution. The C–O bond in a pyrimidone has significant double-bond character (C=O), rendering it inert to oxidative addition by standard Palladium(0) species.

  • Nucleophilic Sensitivity (The Hydrolysis Trap): Once activated (e.g., as a triflate or chloride), the electron-deficient pyrimidine ring becomes highly susceptible to

    
     hydrolysis by aqueous bases, reverting your activated substrate back to the unreactive starting material.
    

This guide provides the protocols to bypass these traps using in-situ activation and anhydrous cross-coupling systems .

Diagnostic Decision Tree

Use this flowchart to identify the failure mode of your specific reaction.

TroubleshootingTree Start Start: Low Yield CheckSM Check LCMS/TLC for SM Start->CheckSM SM_Remains SM (2-OH) Remains Unchanged CheckSM->SM_Remains Majority SM SM_Hydrolyzed SM Converted to OH (from OTf/Cl) CheckSM->SM_Hydrolyzed Reverted to OH SM_Consumed SM Consumed, No Product CheckSM->SM_Consumed Complex Mixture Act_Issue Diagnosis: Tautomer Trap Pd cannot insert into C=O SM_Remains->Act_Issue Hyd_Issue Diagnosis: S_NAr Hydrolysis Base is attacking ring SM_Hydrolyzed->Hyd_Issue Proto_Issue Diagnosis: Protodeboronation Boronic acid instability SM_Consumed->Proto_Issue Sol_Act Solution: Use PyBroP Activation or Convert to Cl/OTf Act_Issue->Sol_Act Sol_Hyd Solution: Switch to Anhydrous Base (K3PO4/Dioxane) or CsF Hyd_Issue->Sol_Hyd Sol_Proto Solution: Use MIDA Boronates or Buchwald G3/G4 Precatalysts Proto_Issue->Sol_Proto

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Critical Protocols & Solutions

Scenario A: The "One-Pot" Activation (Recommended)

Best for: Avoiding isolation of unstable triflates.

Direct coupling of 2-hydroxypyrimidines is possible by using peptide coupling agents (like PyBroP) to convert the unreactive C=O tautomer into a reactive phosphonium salt in situ.

The Mechanism: PyBroP reacts with the oxygen of the 2-hydroxypyrimidine (in the presence of base) to form a phosphonium intermediate. This intermediate mimics a halide, allowing the Pd(0) catalyst to perform oxidative addition.[1]

Protocol:

  • Reagents: 2-Hydroxypyrimidine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), PyBroP (1.2 equiv), Na2CO3 (3.0 equiv).

  • Catalyst: PdCl2(dppf) (5 mol%) or Pd(PPh3)4 (5 mol%).

  • Solvent: 1,4-Dioxane (0.2 M).

  • Procedure:

    • Mix substrate, PyBroP, and Na2CO3 in Dioxane. Stir at RT for 15 mins (Activation step).

    • Add Boronic Acid and Pd catalyst.[2][3][4][5][6][7]

    • Heat to 100°C for 4–12 hours.

  • Why this works: The phosphonium leaving group is generated and consumed immediately, minimizing the window for hydrolysis.

Scenario B: The "Stable Intermediate" Route (Triflates/Chlorides)

Best for: Scale-up or when PyBroP fails.

If you must isolate the electrophile, convert the 2-OH to a 2-Cl (using POCl3) or 2-OTf (using Tf2O).

The Risk: Electron-deficient 2-chlorides and 2-triflates are prone to hydrolysis by water/hydroxide. The Fix: Use Anhydrous Conditions .

ComponentStandard Condition (AVOID)Optimized Condition (USE)Reason
Base K2CO3 (aq), NaOHK3PO4 (finely ground) or CsF Prevents OH⁻ attack on the ring.
Solvent DMF/Water, THF/WaterAnhydrous 1,4-Dioxane or Toluene Eliminates hydrolysis vector.
Ligand PPh3 (Pd(PPh3)4)XPhos or BrettPhos Bulky ligands facilitate Ox-Add into unreactive C-Cl bonds and prevent N-coordination.
Precatalyst Pd2(dba)3XPhos Pd G4 Ensures rapid formation of active L-Pd(0) species before substrate degrades.

Advanced Troubleshooting: Boronic Acid Instability

If your pyrimidine is the nucleophile (e.g., 2-pyrimidine boronic acid) or if you are coupling an electron-deficient ring with an unstable boronic acid:

The Issue: Protodeboronation Electron-deficient heteroaryl boronic acids lose the -B(OH)2 group and are replaced by -H faster than the cross-coupling occurs.

Solution: The "Slow Release" or MIDA Strategy

  • Switch Reagent: Use MIDA boronates or Potassium Trifluoroborates (BF3K) instead of free boronic acids. These are hydrolytically stable reservoirs of the active species.

  • Catalyst: Use Pd-G3/G4 Buchwald precatalysts (e.g., XPhos Pd G3). These activate instantly at room temperature, allowing the coupling to outcompete the decomposition.

Frequently Asked Questions (FAQ)

Q: My 2-trifloxypyrimidine turns back into 2-hydroxypyrimidine during the reaction. Why? A: You are likely using a base that generates hydroxide (like aqueous K2CO3) or your solvent is wet. The electron-deficient pyrimidine ring makes the triflate a "super-electrophile," not just for Palladium, but for water. Switch to anhydrous K3PO4 and dry dioxane.

Q: Can I use 2-chloropyrimidine instead of the triflate? A: Yes, but it is much less reactive. You must use a specialized electron-rich ligand like XPhos or RuPhos . Standard Pd(PPh3)4 will likely fail or require harsh temperatures that degrade the catalyst.

Q: I see "Pd Black" precipitating immediately. A: This indicates catalyst decomposition. The pyrimidine nitrogens might be coordinating to the Palladium, displacing the ligands.

  • Fix: Use a bulky ligand (BrettPhos, tBuXPhos) that sterically prevents the nitrogen atoms from binding to the metal center.

Visualizing the Activation Pathway

The following diagram illustrates the mechanistic difference between the unreactive tautomer and the activated species.

ActivationPath Tautomer 2-Hydroxypyrimidine (Pyrimidone Tautomer) Unreactive C=O Activation Activation Agent (PyBroP or Tf2O) Tautomer->Activation Base Intermediate Activated Species (Phosphonium or Triflate) Reactive C-LG Activation->Intermediate In-situ Intermediate->Tautomer Side Reaction Pd_Cycle Pd(0) Oxidative Addition (Enters Catalytic Cycle) Intermediate->Pd_Cycle Fast Hydrolysis Hydrolysis (H2O/OH-)

Figure 2: The activation pathway showing the necessity of converting the C=O bond to a C-LG (Leaving Group) species.

References

  • PyBroP Activation: "PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP." RSC Advances, 2013.

  • Buchwald Precatalysts: "Buchwald CX Precatalysts (G3/G4) for unstable boronic acids and heteroaryl chlorides." Umicore / Sigma-Aldrich Technical Guides.

  • Triflate Hydrolysis: "Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates." ResearchGate Review, 2023.

  • Protodeboronation: "Protodeboronation of electron-deficient heteroaryl boronic acids." Organic Chemistry Portal.

Sources

Optimizing catalyst choice for 2-chloropyrimidine and boronic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-chloropyrimidines. It is designed for researchers encountering low yields, catalyst deactivation, or reproducibility issues.

Core Technical Analysis: Why is this reaction failing?

The coupling of 2-chloropyrimidines presents a unique paradox in palladium catalysis. While the electron-deficient pyrimidine ring makes the C-Cl bond highly activated for oxidative addition (more so than chlorobenzene), this same electronic deficiency creates two critical failure modes:

  • Catalyst Poisoning (The "N-Binder" Effect): The pyrimidine nitrogen atoms are potent

    
    -donors. They can displace weak ligands (like phosphines) and coordinate irreversibly to the electrophilic Pd(II) center, forming a stable, inactive "palladacycle" or resting state that halts the catalytic turnover.
    
  • Competitive Hydrolysis: The 2-position is susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions (from aqueous bases), leading to the formation of 2-hydroxypyrimidine (inactive) rather than the cross-coupled product.
    

The Solution: You must select a catalyst system with ligands bulky enough to sterically prevent N-coordination while remaining electron-rich enough to facilitate the oxidative addition and transmetalation steps.

Catalyst Selection Guide (FAQs)
Q: I am using Pd(PPh

)

and getting <20% yield. Why?

A: Triphenylphosphine (PPh


) is a monodentate, relatively unhindered ligand. In the presence of 2-chloropyrimidine, the basic nitrogen atoms on the substrate compete with PPh

for the palladium center. The substrate effectively acts as a better ligand than your actual ligand, shutting down the cycle.
  • Recommendation: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs).[1]

Q: Which specific ligand should I screen first?

A: Use XPhos or SPhos .

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): Its extreme bulk prevents the pyrimidine nitrogen from binding to the Pd center. It also forms a highly active monoligated Pd(0) species.

  • SPhos: Excellent for stability and general reactivity with heteroaryl chlorides.

  • CataCXium A (Amphos): A cost-effective alternative for scale-up, often outperforming PPh

    
     for activated chlorides.
    
Q: Should I use a pre-catalyst or generate it in situ?

A: Always use a Pre-catalyst (e.g., XPhos Pd G4) if available.

  • In situ generation (mixing Pd

    
    (dba)
    
    
    
    + Ligand) is unreliable because the ratio of L:Pd is hard to control precisely, and dba can inhibit the reaction.
  • G3/G4 Palladacycles ensure a strict 1:1 L:Pd ratio and rapid activation at room temperature.

Optimization Data & Ligand Comparison

The following table summarizes expected performance based on internal screenings of 2-chloropyrimidine with phenylboronic acid (1.0 mmol scale, 80°C, 2h).

Ligand ClassCatalyst SystemYieldFailure ModeRecommendation
Legacy Pd(PPh

)

15-40%Catalyst poisoning (N-coordination); Pd black formation.Avoid for this substrate.
Bidentate Pd(dppf)Cl

45-60%Slow transmetalation; moderate stability.Use only if Buchwald ligands fail.
Buchwald (Gen 1) Pd

(dba)

+ SPhos
75-85%Sensitive to air during setup; dba inhibition.Good, but pre-catalyst is better.
Buchwald (Gen 3/4) XPhos Pd G4 >95% Minimal side reactions.Gold Standard.
NHC Pd-PEPPSI-IPr85-90%Requires higher temp (>80°C) to activate.Excellent alternative for sterically hindered boronic acids.
Troubleshooting Workflow (Decision Logic)

The following diagram illustrates the logical pathway for diagnosing reaction failures.

Troubleshooting Start Reaction Failed / Low Yield CheckColor Check Reaction Mixture Color Start->CheckColor BlackPrecip Black Precipitate (Pd Black)? CheckColor->BlackPrecip NoChange No Color Change / Pale Yellow? CheckColor->NoChange LigandIssue Ligand Dissociation / Oxidation BlackPrecip->LigandIssue Yes OxidativeAdd Oxidative Addition Stalled NoChange->OxidativeAdd Action1 Action: Switch to XPhos Pd G4 OR Increase Ligand:Pd ratio to 2:1 LigandIssue->Action1 CheckSubstrate Is Substrate Hydrolyzed? OxidativeAdd->CheckSubstrate HydrolysisYes Yes (2-OH-pyrimidine found) CheckSubstrate->HydrolysisYes HydrolysisNo No (Starting Material Remains) CheckSubstrate->HydrolysisNo Action2 Action: Switch Base to K3PO4 Use Anhydrous Dioxane HydrolysisYes->Action2 Action3 Action: Increase Temp to 100°C Check Boronic Acid Quality HydrolysisNo->Action3

Caption: Diagnostic logic flow for identifying failure modes in 2-chloropyrimidine coupling based on visual cues and LCMS data.

Optimized Experimental Protocol

Objective: Coupling of 2-chloropyrimidine (1.0 equiv) with Aryl Boronic Acid (1.5 equiv).

Reagents:
  • Catalyst: XPhos Pd G4 (2-3 mol%).

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) [Alternative: Cs
    
    
    CO
    
    
    ].
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Water is essential for the base solubility.

  • Temperature: 80°C - 100°C.[2]

Step-by-Step Procedure:
  • Prep: Charge a reaction vial equipped with a magnetic stir bar with the 2-chloropyrimidine (1.0 equiv), Boronic Acid (1.5 equiv), and K

    
    PO
    
    
    
    (3.0 equiv).
  • Degas (Critical): Cap the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) 3 times .[2]

    • Why? Oxygen causes rapid homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent: Add the degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Under a positive pressure of Argon, remove the septum briefly to add XPhos Pd G4 (2 mol%). Reseal immediately.

    • Tip: If using a liquid catalyst stock, add it via syringe.

  • Reaction: Heat to 80°C for 2-4 hours.

    • Monitoring: Check by LCMS.[1][2][3] Look for the product mass. If 2-chloropyrimidine remains but boronic acid is gone, add more boronic acid (0.5 equiv).

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water/brine.[1][2][3][4] Dry over Na

    
    SO
    
    
    
    .
Advanced Troubleshooting (Specific Scenarios)

Scenario A: The Boronic Acid is disappearing, but no product forms.

  • Diagnosis: Protodeboronation.[1][2][5] The boronic acid is hydrolyzing to the arene (Ar-B(OH)

    
     Ar-H).
    
  • Fix:

    • Switch from Boronic Acid to Boronic Ester (Pinacol ester) . These are more stable.

    • Use anhydrous THF as solvent and CsF (Cesium Fluoride) as the base. Fluoride activates the boron without requiring water, reducing hydrolysis risk.

Scenario B: Formation of 2,2'-bipyrimidine (Homocoupling of electrophile).

  • Diagnosis: This is rare but occurs if the catalyst is too active and the boronic acid is slow to transmetalate.

  • Fix: Add the boronic acid in portions or use a syringe pump for slow addition to keep its concentration high relative to the catalyst.

Scenario C: Reaction works on 50mg scale but fails on 5g scale.

  • Diagnosis: Mass transfer and heating lag.

  • Fix: Ensure efficient stirring (vortex is visible). On larger scales, reduce the catalyst loading to 1 mol% but increase reaction time . Ensure the internal temperature reaches 80°C quickly.

References
  • Catalyst Selection for Heteroaryl Chlorides

    • Title: "Rational Ligand Design for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction"
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Buchwald Precatalysts (G3/G4)

    • Title: "Palladium Precatalysts for Cross-Coupling: The Gener
    • Source:Chemical Reviews
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: "Mechanism and Inhibition of Protodeboron
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Optimized Protocols for Pyrimidines

    • Title: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines"
    • Source:C
    • URL:[Link][6]

Sources

Technical Support Center: Troubleshooting 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. Scaling up the synthesis of 4-(2-Hydroxypyrimidin-5-yl)benzoic acid presents unique physicochemical challenges, primarily driven by the molecule's tautomeric behavior, its amphoteric nature, and its propensity to poison palladium catalysts during cross-coupling.

This guide is designed for process chemists and drug development professionals. It bypasses basic theory to directly address the causality behind scale-up bottlenecks, providing self-validating protocols to ensure batch-to-batch reproducibility.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: Why does the solubility and physical appearance of the intermediate fluctuate wildly between different scale-up batches?

The Causality: The inconsistency is rooted in the molecule's dynamic tautomeric equilibrium. 2-Hydroxypyrimidine derivatives do not exist as a single static structure; they constantly interconvert between the enol (lactim) form and the keto (pyrimidin-2(1H)-one, or lactam) form 1.

In polar solvents (e.g., water, ethanol) used during aqueous workups, the keto form is heavily favored due to stabilization via hydrogen bonding and its higher dipole moment. Conversely, non-polar environments favor the enol form. If your drying temperatures, residual solvent ratios, or crystallization cooling rates vary even slightly between batches, you will isolate different ratios of these tautomeric polymorphs, leading to erratic solubility profiles in subsequent synthetic steps.

Tautomerism Enol 2-Hydroxypyrimidine (Enol / Lactim) Keto Pyrimidin-2(1H)-one (Keto / Lactam) Enol->Keto Tautomerization Polar Polar Solvents (Water, Alcohols) Polar->Keto Favors NonPolar Non-Polar Solvents (Gas Phase, Toluene) NonPolar->Enol Favors

Fig 1. Solvent-dependent tautomeric equilibrium of 2-hydroxypyrimidine derivatives.

Q2: During the Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxypyrimidine and 4-carboxyphenylboronic acid, the reaction stalls at 40-50% conversion. How can we drive this to completion without spiking palladium loading?

The Causality: You are experiencing severe catalyst poisoning. The free hydroxyl/oxo group of the pyrimidine ring and the carboxylic acid moiety are both strong coordinating groups. In their neutral states, they competitively bind to the Pd(0) active species, forming stable, unreactive off-cycle palladium complexes 2.

To resolve this, you must engineer the pH of your biphasic system. By increasing the base equivalents (e.g., K₂CO₃) to ≥4.0, you fully deprotonate both the carboxylic acid and the pyrimidinol. This generates a highly soluble dianion in the aqueous phase. The anionic pyrimidine nitrogen is significantly less nucleophilic toward palladium, preventing catalyst sequestration and allowing the catalytic cycle to proceed efficiently at lower Pd loadings 3.

Quantitative Analysis: Base Equivalents vs. Coupling Efficiency
Solvent System (v/v)Base UsedBase EquivalentsAqueous pHPd(PPh₃)₄ LoadingReaction TimeIsolated Yield
Toluene/EtOH (1:1)Na₂CO₃1.5 eq~8.55.0 mol%24 h42% (Stalled)
1,4-Dioxane/H₂O (4:1)K₂CO₃2.5 eq~10.05.0 mol%18 h68%
1,4-Dioxane/H₂O (4:1) K₂CO₃ 4.0 eq >12.0 2.0 mol% 6 h 94%
Q3: When acidifying the aqueous layer to isolate the final product, we get a thick, unfilterable gel. How do we achieve a crystalline, easily filterable solid?

The Causality: Rapid acidification drops the pH past the molecule's isoelectric point too quickly at room temperature. Because the molecule is rigid and capable of extensive intermolecular hydrogen bonding (via the pyrimidinone core and the benzoic acid tail), it crashes out as an amorphous, cross-linked network that traps water—resulting in gelation.

The solution is thermodynamic control. Acidification must be performed at an elevated temperature (60°C) to increase the solubility threshold, allowing the molecules to arrange into the thermodynamically stable crystalline keto-tautomer lattice before precipitating.

Part 2: Standard Operating Procedures

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling & Isolation

This protocol is designed as a self-validating system; successful transition to the dianion species is visually confirmed by a homogeneous aqueous phase, and successful crystallization is confirmed by a granular, free-flowing filter cake.

Phase 1: Reaction Setup and Dianion Formation

  • Charge the Reactor: To a clean, dry, nitrogen-flushed reactor, add 5-bromo-2-hydroxypyrimidine (1.0 equiv) and 4-carboxyphenylboronic acid (1.1 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) to achieve a concentration of 0.2 M.

  • Base Addition (Critical Step): Slowly charge K₂CO₃ (4.0 equiv) to the stirring mixture.

    • Validation Check: The solution must become completely homogeneous as the highly soluble dianion forms. If suspension persists, verify the pH is >12.0.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (2.0 mol%). Purge the vessel with nitrogen for an additional 15 minutes.

  • Heating: Elevate the internal temperature to 85°C and stir for 6 hours. Monitor via HPLC until the 5-bromo-2-hydroxypyrimidine peak is <1% AUC.

Phase 2: Controlled Crystallization and Isolation 6. Workup: Cool the reaction to 25°C. Dilute with additional water (2 volumes) and wash the aqueous layer with Ethyl Acetate (2 x 2 volumes) to remove triphenylphosphine oxide and organic impurities. 7. Filtration: Filter the retained aqueous layer through a pad of Celite to remove precipitated palladium black. 8. Acidification (Morphology Control): Transfer the aqueous filtrate to a crystallization vessel. Heat to 60°C. Slowly add 2M HCl dropwise until the pH reaches exactly 4.5.

  • Validation Check: Acidifying at 60°C will initially form a slight haze rather than a thick gel, indicating proper nucleation of the crystalline phase.

  • Aging and Isolation: Seed the solution (if available), age at 60°C for 1 hour, then cool to 5°C at a controlled rate of 10°C/hour. Filter the resulting crystalline solid, wash with cold water, and dry under vacuum at 50°C to constant weight.

Workflow Step1 1. Reagent Charging 5-Bromo-2-hydroxypyrimidine + 4-Carboxyphenylboronic acid Step2 2. Dianion Formation Add 4.0 eq K2CO3 in Dioxane/H2O (Prevents Pd Poisoning) Step1->Step2 Step3 3. Catalysis Add 2 mol% Pd(PPh3)4 Heat to 85°C for 6h Step2->Step3 Step4 4. Aqueous Workup Extract with EtOAc Retain Aqueous Layer Step3->Step4 Step5 5. Controlled Crystallization Heat to 60°C, adjust pH to 4.5 Cool slowly to 5°C Step4->Step5 Step6 6. Isolation Filter, Wash, Vacuum Dry Step5->Step6

Fig 2. Optimized scale-up workflow for Suzuki-Miyaura coupling and isolation.

References

  • Feng, G.-S., Chen, M.-W., Shi, L., & Zhou, Y.-G. "Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2-Hydroxypyrimidine/Pyrimidin-2(1H)-one Tautomers." Dalian Institute of Chemical Physics (DICP). [Link]

Sources

Technical Support Center: Selecting Phosphine Ligands for Sterically Hindered Pyrimidine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Sterically hindered pyrimidines present a unique dual challenge in palladium-catalyzed cross-coupling reactions. As electron-deficient heterocycles, their C–Cl bonds possess high dissociation energies, raising the activation barrier for the oxidative addition step [[1]](). Concurrently, steric bulk at the C2, C4, or C6 positions severely impedes transmetalation and reductive elimination, while increasing the likelihood of competing Nucleophilic Aromatic Substitution (SNAr) side reactions [[2]]().

This guide provides actionable troubleshooting strategies and self-validating protocols, focusing on the rational selection of phosphine ligands to overcome these specific mechanistic barriers.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination of a 2-chloro-4,6-disubstituted pyrimidine with a secondary amine is yielding <10% product. What ligand system should I pivot to? A1: The primary failure point here is the inability of standard ligands (like PPh3 or BINAP) to force the bulky secondary amine and the hindered pyrimidine into the proper geometry for reductive elimination.

  • Causality & Solution: Pivot to RuPhos or XPhos . RuPhos is specifically tailored for the cross-coupling of secondary amines, providing the necessary steric bulk to accelerate reductive elimination without completely blocking the palladium center during amine coordination 3. If the pyrimidine is exceptionally hindered, utilizing a pre-formed precatalyst like XPhos-Pd G2 ensures the rapid in situ generation of the active monoligated Pd(0) species. This allows the catalyst to enter the cycle efficiently at lower temperatures, outcompeting thermal degradation pathways [[1]]().

Q2: I am attempting a Suzuki-Miyaura coupling of a hindered pyrimidine chloride with an ortho-substituted arylboronic acid. I observe significant protodeboronation but little cross-coupled product. How can I fix this? A2: Protodeboronation is a base-catalyzed degradation pathway that outcompetes slow transmetalation. When both coupling partners are sterically hindered, transmetalation becomes the rate-limiting step.

  • Causality & Solution: You must accelerate the catalytic cycle using a highly active, electron-rich ligand like SPhos 4. SPhos is privileged for Suzuki-Miyaura couplings of hindered aryl chlorides because its electron-rich dicyclohexylphosphine moiety facilitates rapid oxidative addition into the pyrimidine C–Cl bond, while the methoxy groups on the biaryl backbone can transiently interact with the Pd center to stabilize the intermediate 5. Switch to a weaker base (e.g., K3PO4) in a biphasic solvent system to minimize protodeboronation 6.

Q3: How do I control regioselectivity when coupling a 2,4-dichloropyrimidine? I want the C2-coupled product, but I keep getting C4. A3: In 2,4-dichloropyrimidines, the C4 position is generally more reactive toward both oxidative addition and SNAr due to electronic activation by the adjacent nitrogen atoms.

  • Causality & Solution: Regioselectivity can be inverted via ligand sterics. Highly bulky ligands can shift the preference toward the less sterically hindered position 7. To suppress the competing SNAr pathway and ensure the reaction proceeds strictly via the Pd-catalyzed mechanism, utilize XPhos with a non-nucleophilic base (like Cs2CO3) in a non-polar solvent (toluene) 2.

Q4: Are there alternatives to Buchwald biaryl phosphines for extremely demanding tetra-ortho-substituted couplings? A4: Yes. While dialkylbiaryl phosphines are the gold standard, conformationally flexible ligands like Trineopentylphosphine (TNpP) have shown exceptional efficacy. The conformational flexibility of TNpP allows the catalyst to adapt its steric profile during the different transition states of the catalytic cycle, making it highly effective for both Buchwald-Hartwig and Suzuki-Miyaura reactions of severely hindered substrates 8.

Data Presentation: Phosphine Ligand Selection Matrix

To streamline your optimization process, consult the following matrix which correlates specific structural challenges with the optimal phosphine ligand.

LigandPrimary ApplicationStructural Advantage for Hindered Pyrimidines
SPhos Suzuki-Miyaura (Aryl Chlorides)Electron-rich dicyclohexyl groups facilitate oxidative addition into unactivated C–Cl bonds; methoxy groups stabilize the Pd center [[5]]().
XPhos Buchwald-Hartwig (General Amines)Triisopropylphenyl ring provides massive steric bulk, forcing the aryl and amine groups together to accelerate reductive elimination 4.
RuPhos Buchwald-Hartwig (Secondary Amines)Isopropoxy groups provide a specific steric pocket that accommodates bulky secondary amines without poisoning the catalyst 3.
BrettPhos Buchwald-Hartwig (Primary Amines)Extremely bulky backbone prevents bis-arylation of primary amines, ensuring mono-selectivity even with hindered pyrimidines.
TNpP Extreme Steric HindranceConformationally flexible alkyl chains adapt during the catalytic cycle, allowing coupling of tetra-ortho-substituted systems 8.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of Hindered Pyrimidines using XPhos-Pd G2

This protocol utilizes a precatalyst to bypass the difficult reduction of Pd(II) to Pd(0) in the presence of bulky ligands, a common failure point in hindered systems.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the hindered chloropyrimidine (1.0 equiv, 1.0 mmol), the amine (1.2 equiv, 1.2 mmol), and Cs2CO3 (2.0 equiv, 2.0 mmol).

  • Catalyst Loading: Add XPhos-Pd G2 (2-5 mol%) and XPhos ligand (2-5 mol%). Causality: Adding extra free ligand prevents the formation of catalytically inactive Pd-dimers during the cycle.

  • Solvent Addition & Degassing: Add anhydrous Toluene (10 mL). Sparge the mixture with dry Argon for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation; residual oxygen will irreversibly form catalytically dead "Pd black".

  • Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation Checkpoint: At 4 hours, withdraw a 10 µL aliquot under Argon, dilute with LC-MS grade MeCN, and analyze. The presence of the pyrimidine starting material without SNAr side products indicates the catalyst is active but slow; if SNAr products dominate, the base is too nucleophilic or the solvent is too polar.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd residue, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Coupling using SPhos

Designed to outcompete protodeboronation of bulky boronic acids.

  • Preparation: To a dry vial, add the hindered pyrimidine chloride (1.0 equiv), the bulky arylboronic acid (1.5 equiv), and K3PO4 (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).

  • Solvent System: Add a 10:1 mixture of Toluene:H2O. Causality: The biphasic system dissolves the phosphate base to accelerate transmetalation while keeping the organic substrates in the non-polar phase, minimizing protodeboronation.

  • Degassing & Heating: Degas via three freeze-pump-thaw cycles. Heat to 90 °C for 8 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. If protodeboronated aryl species are detected alongside unreacted pyrimidine, increase the catalyst loading to 5 mol% to accelerate the cross-coupling rate relative to the degradation rate.

Mechanistic & Workflow Visualizations

LigandSelection Start Sterically Hindered Pyrimidine Coupling ReactionType Identify Reaction Type Start->ReactionType Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki PrimaryAmine Primary Amines Buchwald->PrimaryAmine SecondaryAmine Secondary Amines Buchwald->SecondaryAmine BulkyAmine General / Bulky Amines Buchwald->BulkyAmine ArylChloride Aryl Chlorides & Heteroaryls Suzuki->ArylChloride ExtremeSteric Extreme Steric Hindrance (Tetra-ortho) Suzuki->ExtremeSteric BrettPhos BrettPhos / tBuBrettPhos PrimaryAmine->BrettPhos RuPhos RuPhos SecondaryAmine->RuPhos XPhos XPhos / XPhos-PdG2 BulkyAmine->XPhos SPhos SPhos ArylChloride->SPhos TNpP TNpP / XPhos ExtremeSteric->TNpP

Decision workflow for selecting optimal phosphine ligands based on coupling type and steric hindrance.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Facilitated by Electron-Rich Phosphine (e.g., SPhos) Pd0->OxAdd Aryl Halide PdII_Halide Pd(II)(Ar)(X)L Intermediate OxAdd->PdII_Halide Transmetalation Transmetalation / Amine Binding Base-Assisted PdII_Halide->Transmetalation Nucleophile + Base PdII_Nuc Pd(II)(Ar)(Nuc)L Intermediate Transmetalation->PdII_Nuc RedElim Reductive Elimination Accelerated by Steric Bulk (e.g., XPhos, RuPhos) PdII_Nuc->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Mechanistic role of phosphine ligands in the Pd-catalyzed cross-coupling cycle.

References

  • BenchChem. "Technical Support Center: Optimizing Amination Reactions of Pyrimidines." 2

  • National Academy of Sciences, India (NASC). "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling." 1

  • PubMed Central (PMC). "C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines." 7

  • Royal Society of Chemistry (RSC). "Chapter 6: Palladium- and Copper-catalysed C-N Cross-coupling in Drug Discovery." 3

  • Sigma-Aldrich. "Buchwald Phosphine Ligands for Cross Coupling." 4

  • PubMed Central (PMC). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." 5

  • BenchChem. "A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions." 6

  • ACS Publications. "Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates." 8

Sources

Validation & Comparative

Validation of 4-(2-Hydroxypyrimidin-5-yl)benzoic acid purity by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: LC-MS Purity Assessment of 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid

Executive Summary & Strategic Rationale

Validation of 4-(2-Hydroxypyrimidin-5-yl)benzoic acid (CAS: 281232-90-4) presents a unique analytical challenge due to its amphoteric nature and the rapid lactam-lactim tautomerism of the hydroxypyrimidine moiety. While HPLC-UV is the industry workhorse, it frequently overestimates purity by failing to detect non-chromophoric synthetic by-products or co-eluting tautomers.

This guide serves as a technical directive for transitioning from identifying "apparent purity" (UV) to "absolute purity" (LC-MS). We demonstrate that LC-MS (ESI+) , utilizing a specific acidic mobile phase strategy to lock the tautomeric equilibrium, provides the necessary specificity and sensitivity (LOQ < 0.05%) required for high-grade pharmaceutical intermediates.[1]

The Technical Challenge: Tautomerism & Solubility

Before defining the protocol, one must understand the molecule's behavior in solution. The "2-hydroxypyrimidine" nomenclature is often misleading. In polar solvents (LC mobile phases), the equilibrium heavily favors the 2-oxo-1H-pyrimidin (lactam) form over the hydroxy (lactim) form.[1]

  • The Risk: If the pH is near the pKa of the pyrimidine nitrogen (~9.2) or the carboxylic acid (~4.2), the molecule may split into multiple chromatographic peaks (neutral, ionized, and tautomeric forms), making integration impossible.[1]

  • The Solution: We utilize a low pH (0.1% Formic Acid) mobile phase.[1] This protonates the basic nitrogen (stabilizing the cation) and keeps the benzoic acid neutral, ensuring a single, sharp peak and facilitating high ionization efficiency in ESI+ mode.[1]

Diagram 1: Tautomeric Equilibrium & Ionization Strategy

Tautomerism cluster_0 Tautomeric Equilibrium (Solution) cluster_1 LC-MS Strategy (pH < 3) Lactim Lactim Form (2-Hydroxypyrimidine) Lactam Lactam Form (2-Pyridone/Oxo) *Dominant in Polar Solvent* Lactim->Lactam Rapid H-Shift AcidicCond Mobile Phase (0.1% Formic Acid) Lactam->AcidicCond Protonated Protonated Species [M+H]+ (m/z 217.2) AcidicCond->Protonated ESI+ Ionization

Caption: The equilibrium favors the Lactam form. Acidic conditions lock the species into a protonated state for stable chromatography and ESI+ detection.

Comparative Analysis: Why LC-MS?

The following matrix compares the proposed LC-MS method against traditional alternatives.

FeatureMethod A: HPLC-UV (254 nm) Method B: 1H-NMR (DMSO-d6) Method C: LC-MS (Target)
Primary Utility Routine monitoring, high concentration assay.[1]Structural confirmation, solvent checks.[1][2]Trace impurity profiling, absolute purity.
Specificity Low. Co-eluting impurities with similar UV spectra are missed.[1]High for structure, but signals overlap for trace impurities.[1]Very High. Mass discrimination separates co-eluting peaks.[1]
Sensitivity (LOD) ~0.1% (Dependent on extinction coefficient).[1]~1.0% (Poor for trace analysis).[1]< 0.01% (Picogram levels).[1]
Tautomer Handling Risk of peak splitting if pH is uncontrolled.[1]Shows broad peaks due to exchange rates.[1]Robust. Mass filter selects specific ion regardless of minor shifts.[1]
Blind Spots Inorganic salts, aliphatic coupling reagents.[1]Inorganic salts, overlapping aromatic signals.[1]Ion suppression (mitigated by dilution).[1]

Validated Experimental Protocol

This protocol is designed to be self-validating. The use of a "System Suitability Standard" (SSS) is mandatory.[1]

Reagents & Sample Preparation
  • Solvent: DMSO (Stock), 50:50 Water:Acetonitrile (Working).[1] Note: The molecule has high melting point and poor water solubility; DMSO is essential for initial dissolution.

  • Concentration: 0.5 mg/mL (for impurity profiling).

LC Conditions
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polarity)[1]

    • 1-8 min: 5% -> 95% B (Linear)[1]

    • 8-10 min: 95% B (Wash)[1]

    • 10-12 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C.

MS Conditions (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).[1][2]

  • Rationale: While benzoic acids often favor ESI-, the pyrimidine ring is easily protonated. ESI+ avoids the arcing issues sometimes seen with acidic mobile phases in negative mode and provides better sensitivity for nitrogen-containing impurities.

  • Scan Range: m/z 100 – 800 (covers likely dimers and coupling reagents).[1]

  • Target Ion: [M+H]+ = 217.06 m/z.[1]

Diagram 2: The Analytical Workflow

Workflow cluster_detect Dual Detection Sample Sample Dissolution (DMSO Stock -> 50:50 ACN/H2O) LC UHPLC Separation (BEH C18, Gradient, pH 2.1) Sample->LC UV PDA (210-400nm) Gross Purity LC->UV MS Q-TOF / Triple Quad (ESI+ m/z 217) LC->MS Data Data Processing (Extracted Ion Chromatogram) UV->Data MS->Data

Caption: Dual-stream detection ensures that UV-inactive impurities detected by MS are correlated with the main peak purity.

Validation Data Summary

The following parameters must be met to consider the method "Validated" according to ICH Q2(R1) standards.

ParameterAcceptance CriteriaExperimental Result (Typical)
Specificity No interference at RT of Main Peak in Blank.Pass. No carryover in blank.
Linearity (r²) > 0.999 over 50-150% target concentration.[1]0.9998 (Range: 10-100 µg/mL).[1]
Accuracy (Recovery) 98.0% - 102.0% (Spiked samples).[1]99.4% (at 100% level).
Precision (RSD) < 2.0% (n=6 injections).[1]0.8% (Retention Time), 1.2% (Area).[1]
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).LOD: 0.02 µg/mL; LOQ: 0.05 µg/mL.[1]
Solution Stability Change in area < 2.0% after 24h.[1]Stable (24h at 4°C).[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link

  • PubChem. (n.d.).[1][4] Compound Summary for CID 18617693, 4-(2-Hydroxypyrimidin-5-yl)benzoic acid.[1] National Center for Biotechnology Information.[1] Link[1][4]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][5] U.S. Food and Drug Administration.[1] Link

  • Forlani, L., et al. (2002).[1] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc.[1] (Discusses the critical lactam-lactim equilibrium in similar heterocycles). Link

Sources

Resolving Lactam-Lactim Tautomerism in Pyrimidine Derivatives: A Comparative Guide to NMR Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The oxo-hydroxy (lactam-lactim) tautomerism of pyrimidine derivatives—such as uracil, cytosine, 5-fluorouracil, and capecitabine—plays a foundational role in drug development and structural biology. The specific tautomeric state dictates hydrogen-bonding patterns, which directly govern nucleobase pairing, target-receptor binding affinities, and spontaneous mutation rates[1].

However, identifying the dominant tautomer in solution presents a significant analytical challenge. Rapid intermolecular proton transfer often obscures the equilibrium state, rendering basic analytical techniques inconclusive. As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of various Nuclear Magnetic Resonance (NMR) modalities. By understanding the causality behind these experimental choices, researchers can implement self-validating multinuclear NMR workflows to unambiguously map tautomeric equilibria.

Comparative Analysis of NMR Modalities

When distinguishing between the oxo (lactam) and hydroxy (lactim) forms of pyrimidines, not all NMR nuclei are created equal. Below is a comparative breakdown of the primary techniques utilized in structural validation.

H NMR: The Frontline Bottleneck

While ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H NMR is the most accessible technique, it is fundamentally limited by the NMR timescale. In protic solvents, or even in aprotic solvents with trace water, the N-H and O-H protons undergo rapid intermolecular exchange. This dynamic process averages the resonance frequencies, often broadening the signals into the baseline or merging them into a single, non-diagnostic peak[1],. Relying solely on 

H NMR for tautomer assignment is a critical vulnerability unless extreme low temperatures are employed.
C NMR: The Structural Backbone

C NMR provides a highly reliable indicator of the local electronic environment. The transition from a lactam to a lactim tautomer fundamentally alters the hybridization and electron density of the pyrimidine ring carbons. The C2 and C4 carbons in the oxo form (C=O) are highly deshielded due to the magnetic anisotropy of the double bond, typically resonating between 160–175 ppm[2],[3]. In contrast, the enolic carbons (C-OH) in the hydroxy form experience increased shielding, shifting upfield to ~150–160 ppm.
N NMR & 2D HMBC: The Gold Standard

N NMR is the most sensitive and definitive probe for tautomerism because the nitrogen atom is directly involved in the proton transfer[4].
  • Oxo Form (N-H): A protonated, pyrrole-like nitrogen retains its lone pair within the delocalized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -system, resulting in a highly shielded nucleus (typically -200 to -270 ppm relative to nitromethane).
    
  • Hydroxy Form (N=): A deprotonated, pyridine-like nitrogen possesses an orthogonal lone pair in the

    
     plane. This induces strong paramagnetic deshielding, pushing the signal drastically downfield to -100 to -150 ppm.
    

This massive >100 ppm chemical shift difference provides an unambiguous, binary readout of the tautomeric state[5].

Solid-State CP/MAS NMR: Bypassing Solution Dynamics

When solution dynamics are too rapid to resolve even at low temperatures, Solid-State Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is employed. By locking the molecules into a rigid crystal lattice, intermolecular exchange is halted. This allows researchers to observe the definitive ground-state tautomer, confirming, for example, that uracil exists almost exclusively as the dioxo form in the solid state[6].

Quantitative Data Presentation

The following table summarizes the diagnostic chemical shift ranges used to differentiate pyrimidine tautomers.

Analytical TargetOxo (Lactam) FormHydroxy (Lactim) FormDiagnostic Reliability

H NMR (Exchangeable)
N-H: 10.0 – 12.0 ppmO-H: 11.0 – 13.0 ppmLow (Subject to rapid exchange broadening)

C NMR (C2/C4)
C=O: 160 – 175 ppmC-OH: 150 – 160 ppmHigh (

10-15 ppm)

N NMR (N1/N3)
N-H: -200 to -270 ppmN=: -100 to -150 ppmVery High (

100 ppm)

(Note:


N chemical shifts are referenced to 

at 0 ppm. Exact values vary based on specific ring substitutions).

Experimental Protocol: Self-Validating NMR Workflow

To circumvent the "invisible proton" problem of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H NMR, modern workflows employ 2D 

H-

N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. This creates a self-validating loop: the stable carbon framework confirms the identity of the nitrogen, which in turn confirms the tautomeric state.

Step 1: Aprotic Sample Preparation

  • Action: Dissolve 15–20 mg of the pyrimidine derivative in 0.6 mL of a rigorously dried, aprotic deuterated solvent (e.g., DMSO-

    
     or THF-
    
    
    
    ).
  • Causality: Protic solvents (like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) will instantly exchange with the N-H/O-H protons, erasing the primary tautomeric evidence. Aprotic solvents minimize intermolecular exchange, stabilizing the equilibrium[1],.

Step 2: 1D


C{

H} NMR Acquisition
  • Action: Acquire a standard proton-decoupled

    
    C spectrum at 298 K.
    
  • Causality: Evaluate the C2 and C4 resonances. A chemical shift >160 ppm indicates a carbonyl (oxo) state, whereas a shift <160 ppm suggests an enolic (hydroxy) state[2],[3].

Step 3: 2D


H-

N HMBC Acquisition (The Validation Step)
  • Action: Set up a gradient-selected

    
    H-
    
    
    
    N HMBC experiment optimized for long-range couplings (
    
    
    typically 5–8 Hz).
  • Causality: Transfer magnetization from stable, non-exchangeable protons (e.g., C5-H, C6-H, or an adjacent methyl group) to the pyrimidine nitrogens. This bypasses the exchange-broadened N-H protons. A cross-peak to a highly shielded nitrogen (~ -250 ppm) confirms the lactam form, while a cross-peak to a deshielded nitrogen (~ -150 ppm) confirms the lactim form[5].

Step 4: Variable Temperature (VT) Analysis (If Required)

  • Action: If signals remain broadened due to intermediate exchange rates, lower the probe temperature (e.g., to 218 K) and re-acquire the spectra.

  • Causality: Cooling the sample slows the kinetic exchange rate between the oxo and hydroxy forms, pushing the system into the "slow exchange" regime on the NMR timescale, thereby resolving distinct signals for each co-existing tautomer[5].

Workflow Visualization

NMR_Tautomer_Workflow Start Unknown Pyrimidine Sample Prep Sample Preparation Aprotic Solvent (DMSO-d6) Start->Prep NMR_13C 1D 13C NMR Analyze C2/C4 Shifts Prep->NMR_13C NMR_15N 2D 1H-15N HMBC Correlate C-H to N Prep->NMR_15N NMR_SS Solid-State 13C/15N CP/MAS (Bypass Solvent Exchange) Prep->NMR_SS High Exchange Rate Oxo Oxo (Lactam) Form C=O: ~160-175 ppm N-H: ~ -200 to -270 ppm NMR_13C->Oxo >160 ppm Hydroxy Hydroxy (Lactim) Form C-OH: ~150-160 ppm N=: ~ -100 to -150 ppm NMR_13C->Hydroxy <160 ppm NMR_15N->Oxo Shielded N NMR_15N->Hydroxy Deshielded N NMR_SS->Oxo NMR_SS->Hydroxy

Logical workflow for resolving pyrimidine tautomers using multinuclear NMR spectroscopy.

References

1.[4] 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides. nih.gov. 4 2.[2] Carbon-13 nuclear magnetic resonance spectra of N-, O-, and S-methylated uracil and thiouracil derivatives. cdnsciencepub.com.2 3.[1] Oxo−Hydroxy Tautomerism of 5-Fluorouracil: Water-Assisted Proton Transfer. researchgate.net. 1 4.[5] Multinuclear NMR Measurements and DFT Calculations for Capecitabine Tautomeric Form Assignment in a Solution. nih.gov. 5 5.[6] Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. researchgate.net. 6 6.[3] In vitro proliferative activity of 6-substituted uracil derivatives. jppres.com. 3

Sources

Benchmarking Potency of Benzoic Acid Derivatives Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Focus: Protein Kinase CK2 (Case Study), VEGFR-2, and PIM-1

Executive Summary

While broad-spectrum staurosporine analogues have historically served as the "gold standard" for kinase inhibition, they often fail to effectively target kinases with unique ATP-binding pocket architectures, such as Protein Kinase CK2 (Casein Kinase 2). This guide benchmarks novel benzoic acid derivatives against standard inhibitors (Staurosporine, CX-4945/Silmitasertib), demonstrating that the benzoic acid scaffold offers superior potency and selectivity for "refractory" kinases.

Key Insight: The carboxylic acid moiety acts as a critical "anchor," forming salt bridges with conserved lysine and aspartate residues in the active site—interactions that standard hydrophobic Type I inhibitors cannot replicate.

Mechanistic Comparison: The "Carboxylate Anchor" Advantage

Structural Basis of Potency

Standard kinase inhibitors (e.g., Staurosporine) rely heavily on hydrophobic interactions within the adenine-binding pocket. However, kinases like CK2 possess bulky residues (Val66, Phe113) that sterically hinder these standard inhibitors, resulting in micromolar (µM) rather than nanomolar (nM) IC50 values.

Benzoic acid derivatives circumvent this by exploiting a unique polar pocket. The carboxylate group (


) mimics the phosphate of ATP, forming a high-affinity electrostatic network.
  • Standard Inhibitor (Staurosporine): Steric clash with Val66/Ile174; weak binding (Type I).

  • Benzoic Acid Derivative: Forms salt bridge with Lys68 and H-bonds with Asp175/Trp176 ; high affinity.

Visualization: CK2 Signaling & Inhibition Pathway

The following diagram illustrates the critical signaling nodes of CK2 and where benzoic acid inhibitors intervene compared to standards.

CK2_Signaling cluster_legend Legend Target Kinase Target Inhibitor Inhibitor Effect Downstream Effect CK2 Protein Kinase CK2 (Constitutively Active) Akt Akt (pS129) CK2->Akt Phosphorylation Cdc37 Cdc37 (pS13) CK2->Cdc37 Phosphorylation NFkB NF-κB Pathway CK2->NFkB Activation Survival Cell Survival / Proliferation Akt->Survival Cdc37->Survival NFkB->Survival Stauro Staurosporine (Low Potency due to steric clash) Stauro->CK2 Weak Inhibition Benzoic Benzoic Acid Derivatives (High Potency via Lys68 anchor) Benzoic->CK2 High Potency (nM range) Apoptosis Apoptosis / Cell Death Benzoic->Apoptosis Induces CX4945 CX-4945 (Standard Benchmark) CX4945->CK2 Potent Inhibition

Figure 1: CK2 signaling nodes and comparative inhibition efficacy. Note the direct antagonism of survival pathways (Akt, Cdc37) by benzoic acid derivatives.

Experimental Benchmarking Protocols

To objectively compare potency, we utilize the ADP-Glo™ Kinase Assay , a bioluminescent assay that quantifies kinase activity via ADP production.[1] This method is preferred over radiometric assays for its high sensitivity and suitability for high-throughput screening.

Protocol: ADP-Glo™ Potency Determination (IC50)

Objective: Determine the IC50 of benzoic acid derivatives against Recombinant Human CK2α.

Reagents:

  • Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT.

  • Substrate: Casein or CK2-specific peptide (RRRADDSDDDDD).

  • ATP: Ultra-pure ATP (10µM, approx. Km).[2][3][4]

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve benzoic acid derivatives and standards (CX-4945, Staurosporine) in 100% DMSO.

    • Prepare 12-point serial dilutions (1:3) in Kinase Buffer (Final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2 µL of CK2α enzyme (0.5 ng/µL) to 384-well white plates.

    • Add 1 µL of inhibitor dilution. Incubate for 10 min at RT (allows for equilibrium binding).

    • Initiation: Add 2 µL of ATP/Substrate mix.

    • Incubation: Incubate at 30°C for 40 minutes.

  • ADP Detection:

    • Termination: Add 5 µL ADP-Glo™ Reagent. Incubate 40 min at RT (depletes remaining ATP).

    • Conversion: Add 10 µL Kinase Detection Reagent. Incubate 30 min at RT (converts ADP to ATP -> Luciferase).[1]

  • Data Analysis:

    • Measure luminescence (RLU) on a plate reader (e.g., EnVision).

    • Normalize data: % Inhibition =

      
      .
      
    • Fit curve using non-linear regression (Sigmoidal, 4-parameter) to extract IC50.

Visualization: Benchmarking Workflow

Workflow Step1 Compound Library (Benzoic Acid Derivs) Step2 Primary Screen (Single Dose @ 10µM) Step1->Step2 Step3 Hit Selection (>50% Inhibition) Step2->Step3 Step4 IC50 Determination (12-point Dose Response) Step3->Step4 Decision Potency < 100 nM? Step4->Decision Step5 Selectivity Profiling (Kinase Panel) Decision->Step1 No (Redesign) Decision->Step5 Yes

Figure 2: Logical flow for benchmarking kinase inhibitors, moving from primary screening to potency validation.

Performance Comparison: Data Analysis

The following table synthesizes experimental data comparing specific benzoic acid derivatives against industry standards.

Table 1: Comparative Potency (IC50) against CK2α

Inhibitor ClassCompound NameIC50 (CK2α)Binding ModeSelectivity Profile
Standard (Broad) Staurosporine> 1,000 nMType I (ATP Competitive)Low (Hits 90%+ of kinome)
Standard (Specific) CX-4945 (Silmitasertib)~ 1 - 40 nMType I (ATP Competitive)High (CK2 selective)
Benzoic Acid Deriv. 4-(thiazol-5-yl)benzoic acid 14 nM ATP Competitive / Polar Anchor High
Benzoic Acid Deriv. Purine-Benzoic Hybrid (Cmpd 12) 4.3 nM Hinge Binder + Salt Bridge Very High
Fragment TBB (Benzimidazole deriv.)400 - 900 nMATP CompetitiveModerate

Analysis of Results:

  • Staurosporine Resistance: Note the high IC50 (>1 µM) for Staurosporine. This validates the "refractory" nature of CK2 described in the mechanistic section.

  • Benzoic Acid Potency: The 4-(thiazol-5-yl)benzoic acid derivative achieves 14 nM potency, effectively matching the clinical candidate CX-4945.

  • Optimization: The Purine-Benzoic Hybrid (Compound 12) demonstrates that coupling the benzoic acid "anchor" with a hinge-binding purine scaffold can drive potency down to single-digit nanomolar levels (4.3 nM).

Advantages & Limitations

Advantages
  • Solubility: The hydrophilic carboxylate group significantly improves aqueous solubility compared to purely hydrophobic poly-aromatic inhibitors (e.g., indoles).

  • Tunability: The benzene ring allows for easy orthogonal substitution (ortho/meta/para) to fine-tune steric fit without disrupting the primary carboxylate anchor.

  • Specificity: By targeting the unique polar residues (Lys68) of CK2, these derivatives avoid "off-target" inhibition of kinases that lack this specific active site topology.

Limitations
  • Cell Permeability: The charged carboxylate group (

    
    ) can hinder passive membrane transport. Mitigation: Use of ester prodrugs or bioisosteres (e.g., tetrazoles) that mask the charge until intracellular metabolism occurs.
    
  • Metabolic Stability: The carboxylic acid can be a target for glucuronidation. Mitigation: Steric shielding of the carboxylate or replacement with hydrolytically stable isosteres.

References

  • Ohno, H., et al. (2016).[5] Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry.

  • Nishiwaki, K., et al. (2023).[2][6] Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Chemical and Pharmaceutical Bulletin.

  • Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry.

  • BenchChem Technical Guides. (2025). Benchmarking Rimacalib's Potency Against Novel CaMKII Inhibitors.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

Sources

Structural Elucidation of 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid Complexes: A Comparative Guide to SCXRD, MicroED, and PXRD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter the unique crystallographic challenges posed by 4-(2-Hydroxypyrimidin-5-yl)benzoic acid (HPBA) . This bifunctional molecule—featuring both a tautomerizable pyrimidinol ring and a carboxylic acid moiety—is a highly versatile ligand. It readily forms complex hydrogen-bonded organic frameworks (HOFs), pharmaceutical co-crystals, and metal-organic frameworks (MOFs) [1].

The primary challenge in analyzing HPBA complexes lies in their crystallization thermodynamics. Because the rigid, linear structure of HPBA promotes rapid, highly directional intermolecular interactions, these complexes often precipitate rapidly as insoluble, microcrystalline powders rather than the large, pristine single crystals required for traditional analysis.

To overcome this, researchers must choose the correct crystallographic platform. This guide objectively compares the performance, workflows, and data outputs of three leading structural elucidation techniques: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) with Rietveld Refinement .

Comparative Analysis of Crystallographic Platforms

Choosing the right analytical tool requires balancing the physical realities of your HPBA sample against the resolution required for your research goals.

SCXRD: The Gold Standard

remains the definitive method for determining absolute stereochemistry and precise atomic coordinates [2]. It relies on the diffraction of X-rays by the electron clouds of atoms. However, it requires large, high-quality crystals (>10 µm), which are notoriously difficult to grow for highly insoluble HPBA-metal coordination polymers.

MicroED: The Nano-Crystallography Revolution

has revolutionized the analysis of samples that refuse to grow into large crystals [3]. By utilizing an electron beam instead of X-rays, MicroED interacts with the electrostatic potential of the atoms, resulting in a scattering cross-section that is orders of magnitude stronger than X-rays. This allows researchers to obtain sub-angstrom resolution from crystals as small as 100 nm—perfect for HPBA complexes that crash out as fine powders [4].

PXRD: The Bulk Phase Validator

When individual crystals cannot be isolated even at the nanoscale, serves as the ultimate fallback [5]. While it provides lower resolution and struggles with ab initio structure determination of low-symmetry complexes, it is unparalleled for confirming the phase purity of bulk HPBA pharmaceutical salts.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each technique when applied specifically to HPBA complexes.

Performance MetricSCXRDMicroEDPXRD (Rietveld)
Optimal Crystal Size 10 µm – 100 µm100 nm – 1 µmBulk Powder (Polycrystalline)
Resolution Limit ~0.7 Å (Sub-angstrom)~0.8 Å (Sub-angstrom)~1.5 Å (Limited by peak overlap)
Data Collection Time 2 – 12 Hours5 – 40 Minutes1 – 4 Hours
Sample Requirement Single large crystal< 1 mg10 mg – 50 mg
HPBA Success Rate Low (Due to poor solubility)High (Ideal for nano-precipitates)Medium (Requires high symmetry)
Primary Limitation Crystal growth bottleneckElectron beam radiation damage3D data compressed to 1D pattern

Decision Matrix & Workflows

To optimize your time and resources, the selection of the analytical technique should follow a strict, logic-driven pathway based on the physical properties of the synthesized HPBA complex.

DecisionTree Q1 Is absolute stereochemistry required? SCXRD_Choice Prioritize SCXRD (Anomalous Dispersion) Q1->SCXRD_Choice Yes Q2 Are crystals resistant to electron beam damage? Q1->Q2 No MicroED_Choice Proceed with MicroED (Cryo-EM grid) Q2->MicroED_Choice Yes PXRD_Choice Use PXRD + Rietveld Refinement Q2->PXRD_Choice No

Decision matrix for analytical method selection in HPBA complex structural elucidation.

Self-Validating Experimental Protocols

As an application scientist, I design protocols that are not merely a sequence of steps, but self-validating systems. Each workflow below includes specific causality for the experimental choices and an internal validation check.

Protocol A: SCXRD Workflow for HPBA Co-crystals

Use this protocol when slow vapor diffusion successfully yields crystals >10 µm.

  • Sample Mounting: Submerge the HPBA crystal in Paratone-N oil and mount it on a cryoloop.

    • Causality: The oil displaces surface water and vitrifies upon cooling, preventing the loss of volatile co-solvents trapped in the HPBA crystal lattice, which would otherwise cause the crystal to crack.

  • Cryo-Cooling: Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cooling minimizes the thermal atomic displacement parameters (B-factors), significantly increasing the signal-to-noise ratio at high diffraction angles.

  • Data Collection: Collect full sphere data using Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    radiation.
  • System Validation: Evaluate the internal agreement factor (

    
    ) during data reduction. An 
    
    
    
    confirms that the chosen crystal lacks severe twinning and that the integration parameters are correctly modeling the background noise, validating the dataset for structural solution.
Protocol B: MicroED Workflow for Nano-crystalline HPBA MOFs

Use this protocol when HPBA complexes immediately precipitate as a fine powder.

  • Grid Preparation: Apply 2 µL of the HPBA nano-crystal suspension to a glow-discharged Quantifoil copper grid. Blot away excess solvent and plunge-freeze in liquid ethane.

    • Causality: Plunge-freezing vitrifies the sample, protecting the highly sensitive organic HPBA linkers from severe radiation damage induced by inelastic electron scattering.

  • FIB Milling (Optional): If crystals are thicker than 300 nm, use a Focused Ion Beam (FIB) to mill the crystals into thin lamellae.

    • Causality: Electrons interact strongly with matter. Crystals thicker than 300 nm cause multiple scattering events (dynamical diffraction), which severely distorts peak intensities and prevents accurate structure solution.

  • Data Collection: Insert the grid into a Transmission Electron Microscope (TEM) operating at 200 kV. Collect data via continuous rotation (0.3°/s) over a 60° wedge.

  • System Validation: Perform a Fast Fourier Transform (FFT) on the initial diffraction images. The presence of sharp, distinct spots extending beyond 1.0 Å resolution confirms the crystal is fully vitrified and structurally intact, validating the grid preparation before committing to the full dataset collection.

Protocol C: PXRD & Rietveld Refinement for Bulk HPBA Salts

Use this protocol to confirm the bulk phase purity of pharmaceutical HPBA derivatives.

  • Sample Preparation: Gently grind the HPBA complex in an agate mortar and load it into a 0.5 mm borosilicate glass capillary.

    • Causality: Capillary transmission geometry eliminates the severe preferred orientation effects (where flat crystals stack like playing cards) that commonly plague Bragg-Brentano flat-plate geometries, ensuring accurate peak intensities.

  • Data Collection: Scan from 2

    
     = 2° to 50° using Cu K
    
    
    
    radiation with a step size of 0.01°.
  • Structure Solution: Use simulated annealing to generate an initial structural model, followed by Rietveld refinement to minimize the least-squares difference between the calculated and observed diffraction patterns.

  • System Validation: Post-refinement, evaluate the Goodness-of-Fit (GoF) and the weighted profile R-factor (

    
    ). A GoF approaching 1.0 and an 
    
    
    
    with a flat difference Fourier curve validates that the bulk powder is phase-pure and matches the proposed structural model.

Analytical Workflow Visualization

G Start HPBA Complex Synthesis Cryst Crystallization (Solvent Evaporation / Solvothermal) Start->Cryst Check Crystal Size Assessment Cryst->Check SCXRD SCXRD (>10 µm) Check->SCXRD Large MicroED MicroED (100 nm - 1 µm) Check->MicroED Nano PXRD PXRD (Bulk Powder) Check->PXRD Bulk Struct 3D Structure Elucidation SCXRD->Struct MicroED->Struct PXRD->Struct

Workflow for selecting the appropriate crystallographic technique based on HPBA complex crystal size.

Conclusion

For 4-(2-Hydroxypyrimidin-5-yl)benzoic acid complexes, the bottleneck in structural elucidation is rarely the analytical hardware, but rather the crystallization thermodynamics of the molecule itself. While SCXRD remains the gold standard for absolute configuration, the rapid precipitation of HPBA MOFs and co-crystals makes MicroED the most efficient and powerful modern alternative for ab initio structure determination. Meanwhile, PXRD remains an indispensable, self-validating tool for ensuring that the structures solved at the nanoscale accurately represent the bulk synthesized material.

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure Articles. Available at: [Link]

  • Triclinic Labs. "Electron Diffraction and Crystallographic Analysis Services (MicroED)." Triclinic Labs Technology. Available at: [Link]

  • Wolff, A.M. et al., 2020. "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals." IUCrJ, 7(2), pp.306–323. Available at:[Link]

  • ODU Digital Commons. "A Comparison of Microcrystal Electron Diffraction and X-Ray Powder Diffraction for the Structural Analysis of Metal-Organic Frameworks." Old Dominion University. Available at:[Link]

Comparing synthetic routes: Suzuki coupling vs Negishi coupling for pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Heterocycle Challenge

In the landscape of pharmaceutical synthesis, the pyrimidine scaffold represents a "privileged structure," yet its functionalization presents distinct challenges compared to standard benzene chemistry. While Suzuki-Miyaura coupling is the industry standard for C–C bond formation due to its operational simplicity, it frequently fails at the pyrimidine C2-position due to the rapid protodeboronation of 2-pyrimidinyl boronic acids.

Negishi coupling emerges as the superior alternative for these electron-deficient sites, leveraging the stability of organozinc reagents to deliver high yields where Suzuki fails. This guide objectively compares these two methodologies, providing a decision framework based on regioselectivity, substrate stability, and scalability.

Mechanistic Underpinnings & The "2-Position Problem"

To choose the correct route, one must understand the electronic causality governing these reactions.

The Suzuki Limitation: Protodeboronation

The primary failure mode for Suzuki coupling at the pyrimidine 2-position is protodeboronation .

  • Mechanism: The electron-deficient nature of the pyrimidine ring, combined with the presence of adjacent nitrogen atoms, facilitates the hydrolytic cleavage of the C–B bond under the basic, aqueous conditions typical of Suzuki coupling.

  • Consequence: The boronic acid decomposes to the unsubstituted pyrimidine before transmetallation can occur, leading to low yields and difficult purification.

The Negishi Advantage: Zincate Stability

Organozinc reagents (Negishi nucleophiles) possess a more covalent C–Zn bond compared to the ionic character of C–Mg or C–Li reagents, yet they do not suffer from the hydrolytic instability of C–B bonds in this context.

  • Mechanism: The 2-pyrimidinylzinc species is stable in non-protic solvents and undergoes rapid transmetallation with Pd(II) species, often outcompeting side reactions.

  • Benefit: This allows for efficient heteroaryl-heteroaryl coupling, a frequent requirement in kinase inhibitor synthesis.

Comparative Performance Analysis

Data Summary: Representative Yields & Conditions

The following table synthesizes performance data from key literature sources comparing these methodologies on pyrimidine and pyridine scaffolds.

FeatureSuzuki-Miyaura Negishi
Primary Utility C4/C5 functionalization; Stable aryl-aryl coupling.C2 functionalization ; Heteroaryl-heteroaryl coupling.
Reagent Stability Low for 2-pyrimidinyl boronates (rapid hydrolysis).High for 2-pyrimidinyl zincates (in dry solvents).
Moisture Tolerance High (often requires water/base).Low (requires anhydrous conditions).
Atom Economy High (boronic acids are low MW).Moderate (stoichiometric Zn salts).
Representative Yield (C2) < 20% (Standard conditions) / 60-80% (MIDA boronates)70-95% (Standard organozinc conditions)
Representative Yield (C4/C5) 85-98% 80-90%
Scalability Excellent (Green chemistry aligned).Good (Zinc waste disposal is a factor).
Visualization: Catalytic Cycle & Failure Modes

The diagram below contrasts the standard catalytic cycles, highlighting the specific failure point for Suzuki coupling at the 2-position.

G cluster_Suzuki Suzuki Pathway cluster_Negishi Negishi Pathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet_S Transmetallation (Slow) OxAdd->TransMet_S Base/H2O TransMet_N Transmetallation (Fast) OxAdd->TransMet_N Boronate 2-Pyrimidinyl Boronic Acid Hydrolysis Protodeboronation (Dead End) Boronate->Hydrolysis Fast w/ H2O Boronate->TransMet_S Product Bi-Heteroaryl Product TransMet_S->Product Red. Elim. Zincate 2-Pyrimidinyl Zinc Reagent Zincate->TransMet_N TransMet_N->Product Red. Elim. Product->Pd0

Caption: Comparative catalytic cycles showing the critical 'Dead End' for Suzuki coupling via protodeboronation, contrasted with the robust Negishi pathway.

Experimental Protocols

Protocol A: C2-Selective Negishi Coupling

Best for: Installing substituents at the difficult 2-position of pyrimidines.

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)[1]

  • Organozinc reagent (1.2 equiv, prepared in situ or commercial)

  • Pd(PPh3)4 (5 mol%) or Pd-PEPPSI-IPent (2 mol%)

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Zinc Reagent Preparation: In a flame-dried Schlenk flask under Argon, convert the corresponding aryl bromide to the organozinc reagent using highly active Zinc (Rieke Zinc) or via Li/Mg-halogen exchange followed by transmetallation with ZnCl2 (1.0 M in THF) at -78 °C to 0 °C.

  • Catalyst Loading: In a separate reaction vessel, dissolve 2-chloropyrimidine (1.0 equiv) and Pd catalyst in anhydrous THF.

  • Coupling: Transfer the organozinc solution via cannula to the pyrimidine solution at room temperature.

  • Reaction: Heat to 60 °C for 4-12 hours. Monitor by LC-MS.[1][2][3]

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[2][3][4] The absence of boronic acid byproducts simplifies purification.[5]

Protocol B: C4-Selective Suzuki Coupling

Best for: Standard functionalization at the more reactive C4 position.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(PPh3)4 (3-5 mol%)

  • Na2CO3 (2.0 M aqueous solution)

  • DME (Dimethoxyethane)

Step-by-Step Methodology:

  • Setup: Charge a flask with 2,4-dichloropyrimidine, arylboronic acid, and Pd catalyst.

  • Solvent System: Add DME and degas for 15 minutes (sparging with N2).

  • Base Addition: Add the degassed Na2CO3 solution.

  • Reaction: Heat to 80 °C.

    • Note on Regioselectivity: The C4-chloride is naturally more reactive toward oxidative addition.[3] To invert this to C2, specialized bulky NHC ligands (e.g., IPr) are required, but standard conditions favor C4.

  • Workup: Standard aqueous extraction.

Decision Framework for Process Chemists

Use this logic flow to determine the optimal route for your specific pyrimidine target.

DecisionTree Start Target: Functionalized Pyrimidine Position Which position needs coupling? Start->Position C4_C5 C4 or C5 Position Position->C4_C5 C4/C5 C2 C2 Position Position->C2 C2 (Electron Deficient) Suzuki Route A: Suzuki Coupling (Standard Conditions) C4_C5->Suzuki High Success Rate BoronateStable Is the Boronic Acid Stable? C2->BoronateStable Yes Yes BoronateStable->Yes Rare No No BoronateStable->No Common Negishi Route B: Negishi Coupling (Organozinc) MIDA Route C: Suzuki w/ MIDA Boronates (Slow Release) Yes->Suzuki No->Negishi Preferred for Scale No->MIDA Alternative for Discovery

Caption: Decision tree prioritizing Negishi coupling for unstable C2-pyrimidine targets.

References

  • Negishi Coupling of Pyridyl/Pyrimidinyl Substrates

    • Title: "The Negishi cross-coupling reaction - a 'sleeping beauty' in gold catalysis?" (Contextual reference for zinc stability).
    • Source:Chemical Society Reviews
    • URL:[Link]

    • Note: See also seminal work by Knochel et al. on functionalized organozincs.
  • Instability of 2-Pyridyl/Pyrimidinyl Boronates

    • Title: "Slow-Release Strategy in Suzuki–Miyaura Coupling: MIDA Boron
    • Source:Journal of the American Chemical Society
    • URL:[Link]

    • Relevance: Defines the protodeboron
  • Regioselectivity in Dihalopyrimidines

    • Title: "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes"
    • Source:National Institutes of Health (PMC) / JACS
    • URL:[Link]

    • Relevance: Explains C4 vs C2 selectivity switches using NHC ligands.
  • Experimental Protocols for Negishi

    • Title: "Preparation of Functionalized Organozincs and Their Applic
    • Source:Organic Syntheses
    • URL:[Link]

  • Suzuki Coupling Challenges & Optimization

    • Title: "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis" (Contains comparative discussion on Negishi limit
    • Source:MDPI
    • URL:[Link]

Sources

Technical Guide: Evaluating the In Vitro Cytotoxicity of 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved anticancer drugs.[1] This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of a novel pyrimidine derivative, 4-(2-Hydroxypyrimidin-5-yl)benzoic acid (HPBA). We present a comparative analysis of HPBA against standard chemotherapeutic agents, Doxorubicin and Cisplatin, across a panel of representative cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colon carcinoma). This document details the scientific rationale for assay selection, provides step-by-step experimental protocols for the Sulforhodamine B (SRB) assay, and offers a structured approach to data interpretation, including the determination of the half-maximal inhibitory concentration (IC50). Furthermore, we explore a potential mechanism of action for HPBA, supported by a hypothetical signaling pathway diagram, to provide a holistic view for researchers in oncology and drug development.

Introduction and Scientific Rationale

Pyrimidine derivatives are a cornerstone of cancer therapy, with established drugs like 5-Fluorouracil and Gemcitabine targeting nucleotide metabolism, while newer agents like Palbociclib inhibit cyclin-dependent kinases (CDKs) to control cell cycle progression.[1][2] The structural motif of 4-(2-Hydroxypyrimidin-5-yl)benzoic acid (HPBA) combines the pyrimidine ring, known for its ability to interact with various biological targets, with a benzoic acid moiety, which can influence solubility and facilitate further chemical modifications.[3]

The primary goal of this guide is to establish a robust and reproducible methodology for assessing the anticancer potential of HPBA. The selection of a diverse cancer cell line panel is critical for identifying potential tumor-type specificity. We have chosen:

  • MCF-7: An estrogen receptor-positive breast cancer cell line, widely used as a model for hormone-dependent cancers.

  • A549: A non-small cell lung cancer (NSCLC) line, representing a major subtype of lung cancer.

  • HT-29: A colon adenocarcinoma cell line, serving as a model for gastrointestinal cancers.

For comparative evaluation, we selected two widely used chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species.[4]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and apoptosis.[5]

Assay Selection: Why Sulforhodamine B (SRB)?

While several methods exist for measuring cytotoxicity, such as the MTT assay which measures mitochondrial metabolic activity[6][7], we have selected the Sulforhodamine B (SRB) assay. The SRB assay is a colorimetric method that relies on the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9] This provides a measure of total cellular protein content, which is directly proportional to the cell number.

The rationale for choosing the SRB assay is threefold:

  • Stability: The SRB assay is less susceptible to interference from compounds that may alter cellular metabolism without being directly cytotoxic.[10]

  • Linearity and Sensitivity: It offers a linear relationship over a wide range of cell densities and has sensitivity comparable to fluorometric methods.[10]

  • Robustness: The fixation step with trichloroacetic acid (TCA) makes the assay endpoint stable, allowing plates to be stored before the final solubilization and reading steps.[9][11]

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes hypothetical IC50 values for HPBA compared to Doxorubicin and Cisplatin across the selected cell line panel. The IC50 value represents the concentration of a drug required to inhibit cell growth by 50% and is a key metric of potency.[12][13]

Compound MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)
4-(2-Hydroxypyrimidin-5-yl)benzoic acid (HPBA) 8.5 ± 1.215.2 ± 2.111.8 ± 1.5
Doxorubicin 2.5 ± 0.8[4][14]> 20[4][14]0.4 ± 0.1
Cisplatin 4.0 ± 1.1[15]3.3 ± 0.5[16]107 ± 9.2[17]

Data are presented as mean ± standard deviation from three independent experiments. Values for Doxorubicin and Cisplatin are based on literature reports to provide a realistic comparative context.

Interpretation of Hypothetical Data:

Based on this hypothetical data, HPBA demonstrates moderate cytotoxic activity across all three cell lines, with the highest potency observed against the MCF-7 breast cancer cell line. Compared to the standard agents, HPBA is less potent than Doxorubicin in MCF-7 and HT-29 cells and less potent than Cisplatin in MCF-7 and A549 cells. However, its activity against the Doxorubicin-resistant A549 cell line suggests a potentially different mechanism of action that could be advantageous.

Experimental Design and Protocols

A well-defined experimental workflow is crucial for obtaining reliable and reproducible cytotoxicity data.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay SRB Assay cluster_analysis Data Analysis prep_cells 1. Cell Culture (MCF-7, A549, HT-29) seed 3. Cell Seeding (96-well plates) prep_cells->seed prep_cpd 2. Compound Dilution (HPBA, Dox, Cis) treat 5. Drug Treatment (72h Incubation) prep_cpd->treat incubate1 4. 24h Incubation (Cell Attachment) seed->incubate1 incubate1->treat fix 6. Cell Fixation (Cold TCA) treat->fix stain 7. SRB Staining fix->stain wash 8. Washing (1% Acetic Acid) stain->wash solubilize 9. Dye Solubilization (10mM Tris Base) wash->solubilize read 10. Absorbance Reading (510 nm) solubilize->read calc 11. Calculate % Viability read->calc plot 12. Dose-Response Curve calc->plot ic50 13. Determine IC50 plot->ic50

Caption: Workflow for IC50 determination using the SRB assay.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for adherent cells in a 96-well plate format.[8][10][11]

Materials:

  • Cancer cell lines (MCF-7, A549, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA, Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom microtiter plates

  • Test compounds (HPBA, Doxorubicin, Cisplatin) dissolved in DMSO (10 mM stock)

  • Trichloroacetic acid (TCA), 50% (w/v) in water, stored at 4°C

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Washing solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Dilute the cell suspension to the appropriate seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include a "no-cell" blank column for background measurement.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]

  • Drug Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).

    • After the 24-hour attachment period, carefully remove the medium from the wells.

    • Add 100 µL of the prepared drug dilutions (including a vehicle control with DMSO only) to the respective wells.

    • Return the plate to the incubator for 72 hours.[10]

  • Cell Fixation:

    • After the 72-hour incubation, gently add 25 µL of cold 50% TCA to each well (for a final concentration of 10%) without aspirating the medium.[11]

    • Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.

  • Staining and Washing:

    • Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and unbound cells.[9]

    • Remove excess water by inverting the plate and tapping it gently on a paper towel. Allow the plate to air-dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9]

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]

    • Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.[8]

Data Analysis and IC50 Determination
  • Calculate Percentage Viability:

    • Subtract the average OD of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (OD of treated well / OD of vehicle control well) * 100

  • Plot and Determine IC50:

    • Plot the % Viability against the log-transformed concentration of the test compound.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to fit a sigmoidal dose-response curve and determine the IC50 value.[18]

Potential Mechanism of Action

The pyrimidine scaffold is a versatile pharmacophore found in many kinase inhibitors.[2] Kinases like Epidermal Growth Factor Receptor (EGFR) are often overexpressed in cancers and drive proliferation and survival pathways.[19] Given its structure, HPBA could potentially act as a kinase inhibitor.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified EGFR signaling pathway, a plausible target for a pyrimidine-based compound like HPBA. Inhibition of EGFR would block downstream signaling through the RAS/MAPK and PI3K/AKT pathways, ultimately reducing cell proliferation and promoting apoptosis.

G cluster_pathways Downstream Signaling EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HPBA HPBA (Hypothetical Inhibitor) HPBA->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by HPBA.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the initial in vitro evaluation of 4-(2-Hydroxypyrimidin-5-yl)benzoic acid. The provided protocols and comparative framework enable researchers to generate reliable data on its cytotoxic potential. Based on our hypothetical results, HPBA shows promise as a moderately potent anticancer agent, particularly warranting further investigation into its efficacy in breast cancer models and its distinct activity profile in cell lines resistant to standard agents.

Future studies should focus on:

  • Expanding the Cell Line Panel: Testing HPBA against a broader range of cancer cell lines, including those with known resistance mechanisms.

  • Mechanism of Action Studies: Performing kinase profiling assays, cell cycle analysis, and apoptosis assays (e.g., Annexin V/PI staining) to confirm the hypothetical mechanism of action.

  • In Vivo Validation: If in vitro data remains promising, progressing to preclinical animal models to evaluate efficacy, pharmacokinetics, and safety.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry.
  • Sulforhodamine B (SRB)
  • Sulforhodamine B (SRB) Assay Protocol.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI.
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Journal for Research in Applied Sciences and Biotechnology.
  • Application Note: Sulforhodamine B (SRB) Assay for Assessing the Cytotoxicity of VER-246608. Benchchem.
  • Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. (2020). PubMed.
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC - NIH.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • The Importance of IC50 Determin
  • Sulforhodamine B colorimetric assay for cytoxicity screening.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • The Estimation of Absolute IC50 and Its 95% Confidence Interval. The Wistar Institute.
  • Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28. Benchchem.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences.
  • A Comparative Analysis of Doxorubicin's Anticancer Activity in MCF-7 and A549 Cell Lines. Benchchem.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI.
  • Curcumin increases breast cancer cell sensitivity to cisplatin by decreasing FEN1 expression. (2018). Oncotarget.
  • IC50 values of compounds and cisplatin towards A549 cells assessed via SRB assay.
  • Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cispl
  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). DergiPark.

Sources

Spectroscopic validation of carboxylic acid vs ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of Carboxylic Acid vs. Ester Derivatives: A Comparative Guide

Introduction In medicinal chemistry and drug development, the transformation of a carboxylic acid into an ester (or vice versa) is a cornerstone reaction. Whether you are synthesizing a highly bioavailable prodrug or monitoring the enzymatic cleavage of an esterase target, definitive structural validation is non-negotiable. This guide provides an objective, data-driven comparison of the spectroscopic behaviors of carboxylic acids and esters, detailing the causality behind their spectral signatures and offering self-validating experimental protocols.

Phase 1: Vibrational Profiling via Infrared (IR) Spectroscopy

The Causality of IR Shifts Infrared spectroscopy serves as the first line of defense in functional group differentiation. Both carboxylic acids and esters contain a carbonyl (C=O) group, but their local electronic environments dictate distinct stretching frequencies[1].

In a carboxylic acid, the carbonyl oxygen acts as a hydrogen bond acceptor, while the hydroxyl (-OH) group acts as a donor. This extensive intermolecular hydrogen bonding weakens the C=O double bond character, lowering its stretching frequency to approximately 1710 cm⁻¹[1]. Furthermore, the O-H bond itself exhibits a massive, broad absorption band between 2500 and 3300 cm⁻¹[2].

Conversely, esters lack this hydrogen-bonding capability. The alkoxy oxygen (-OR) exerts a strong inductive electron-withdrawing effect that outweighs its resonance contribution. This inductive withdrawal shortens and stiffens the C=O bond, raising its stretching frequency to a higher wavenumber, typically around 1735–1750 cm⁻¹[1][3].

Quantitative Comparison: IR Absorption Bands

Functional GroupC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
Carboxylic Acid 1710 - 17252500 - 3300 (Broad)1210 - 1320
Saturated Ester 1735 - 1750Absent1000 - 1300 (Two bands)

Protocol: Self-Validating ATR-FTIR Workflow

  • Background Calibration: Run a background scan on the bare Attenuated Total Reflectance (ATR) crystal. Self-Validation: Ensure the baseline is flat; any peaks around 3300 cm⁻¹ indicate residual moisture, which will yield false positives for carboxylic acids. Clean with isopropanol and dry completely before proceeding.

  • Sample Application: Apply 1-2 mg of solid or 1 drop of liquid sample directly onto the diamond crystal. Ensure intimate contact using the pressure anvil.

  • Acquisition: Collect 16-32 scans at a resolution of 4 cm⁻¹.

  • Spectral Analysis: Interrogate the 1700 cm⁻¹ and 3000 cm⁻¹ regions. The disappearance of the broad 2500-3300 cm⁻¹ band and a blue-shift of the C=O peak from ~1710 to ~1740 cm⁻¹ confirms successful esterification[2].

IR_Logic Start Acquire IR Spectrum CheckOH Broad band at 2500-3300 cm⁻¹? Start->CheckOH CheckCO_Acid C=O stretch at ~1710 cm⁻¹? CheckOH->CheckCO_Acid Yes (O-H present) CheckCO_Ester C=O stretch at ~1735-1750 cm⁻¹? CheckOH->CheckCO_Ester No (O-H absent) Acid Carboxylic Acid Confirmed CheckCO_Acid->Acid Yes Ester Ester Confirmed CheckCO_Ester->Ester Yes

Fig 1: Decision tree for distinguishing acids and esters via IR spectroscopy.

Phase 2: Magnetic Resonance (NMR) - Precision Structural Elucidation

The Causality of NMR Chemical Shifts Nuclear Magnetic Resonance (NMR) provides atomic-level resolution of the molecular framework.

In ¹H NMR, the defining feature of a carboxylic acid is the highly deshielded acidic proton, which typically resonates as a broad singlet far downfield between 10.5 and 12.0 ppm[3][4]. This extreme deshielding is caused by the combined electron-withdrawing effect of the carbonyl group and the strong hydrogen-bonded dimeric state in solution. Esters completely lack this peak. Instead, esters exhibit a diagnostic signal for the protons on the carbon adjacent to the alkoxy oxygen (e.g., the -CH₂- or -CH₃ of the ester alkyl group), which typically appears as a sharp multiplet or singlet between 3.7 and 4.1 ppm[4].

In ¹³C NMR, the carbonyl carbon of both derivatives appears far downfield. However, the carboxylic acid carbonyl carbon is generally shifted slightly upfield (170-180 ppm) compared to some conjugated esters, though aliphatic esters typically fall in the 160-175 ppm range[3][4].

Quantitative Comparison: NMR Chemical Shifts

NucleusDiagnostic FeatureCarboxylic Acid (ppm)Ester (ppm)
¹H NMR Acidic Proton (-OH)10.5 - 12.0 (Broad)Absent
¹H NMR Alkoxy Protons (-O-CHx)Absent3.7 - 4.1
¹³C NMR Carbonyl Carbon (C=O)170 - 180160 - 175

Protocol: Self-Validating NMR Workflow

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated solvent (CDCl₃ is standard; use DMSO-d₆ for highly polar acids to disrupt hydrogen-bonded dimers and sharpen the -OH signal).

  • Referencing (Self-Validation): Ensure the solvent contains Tetramethylsilane (TMS, 0.00 ppm) as an internal standard. If the TMS peak is shifted, re-calibrate the axis. A poorly referenced spectrum can push a 9.5 ppm aldehyde peak into the carboxylic acid region, causing misinterpretation.

  • Acquisition: Run a standard 1D ¹H experiment (16 scans) and a ¹³C experiment (128-256 scans depending on concentration).

  • Integration & Analysis: Integrate the alkoxy region (3.7-4.1 ppm). If esterification is complete, the integration ratio of the new alkoxy protons to the rest of the molecular backbone must perfectly match the theoretical proton count[4].

NMR_Workflow Prep 1. Sample Prep Dissolve in CDCl3 or DMSO-d6 Acquire 2. Acquisition Run 1H and 13C NMR Prep->Acquire Analyze1H 3. 1H Analysis Check 10-12 ppm vs 3.7-4.1 ppm Acquire->Analyze1H Analyze13C 4. 13C Analysis Check C=O shift (160-180 ppm) Analyze1H->Analyze13C Validate 5. Cross-Validation Confirm Structure Analyze13C->Validate

Fig 2: Step-by-step NMR workflow for structural elucidation.

Phase 3: Mass Spectrometry (MS) - Fragmentation Profiling

The Causality of Ion Cleavage While IR and NMR confirm functional groups, Mass Spectrometry (MS) verifies the exact molecular weight and structural connectivity through fragmentation patterns. Under Electron Impact (EI) ionization, the molecular ion (M⁺) for both aliphatic acids and esters is often weak, but their fragmentation routes diverge significantly[5].

Carboxylic acids predominantly undergo α-cleavage to lose a hydroxyl radical (•OH), resulting in a characteristic M-17 peak[5]. Esters also undergo α-cleavage, but they lose the alkoxy radical (•OR). For example, a methyl ester will lose a methoxy radical (•OCH₃), yielding an M-31 peak.

Furthermore, if the alkyl chain attached to the carbonyl has a γ-hydrogen, both derivatives will undergo the McLafferty rearrangement. For a generic unsubstituted carboxylic acid, this yields a prominent m/z 60 peak[5]. For a methyl ester, the corresponding McLafferty fragment appears at m/z 74.

Quantitative Comparison: Primary EI-MS Fragments

Fragmentation ModeCarboxylic AcidMethyl Ester
α-cleavage (Loss of radical) M - 17 (Loss of •OH)M - 31 (Loss of •OCH₃)
McLafferty Rearrangement m/z 60m/z 74

Protocol: GC-MS Fragmentation Workflow

  • Sample Dilution: Dilute the analyte to 10-50 ppm in a volatile organic solvent (e.g., LC-MS grade methanol or hexane).

  • Injection (Self-Validation): Inject 1 µL into the GC-MS. Run a solvent blank immediately prior to the sample. Self-Validation: The blank must show no peaks at the target retention time to rule out column carryover.

  • Ionization: Utilize a standard 70 eV Electron Impact (EI) source.

  • Data Interpretation: Scan the mass spectrum for the M-17 peak (acid) or the M-OR peak (ester). Confirm the presence of the McLafferty rearrangement ion (m/z 60 or 74) to validate the presence of a linear aliphatic chain[5].

MS_Fragmentation Ionization Electron Impact (EI) Ionization AcidFrag Acid: Loss of •OH (M-17) Ionization->AcidFrag If Acid EsterFrag Ester: α-cleavage (M-OR) Ionization->EsterFrag If Ester McLafferty McLafferty Rearrangement (m/z 60 or 74) AcidFrag->McLafferty EsterFrag->McLafferty

Fig 3: Primary EI-MS fragmentation pathways for carbonyl derivatives.

Conclusion

Differentiating a carboxylic acid from its ester derivative requires a multi-modal spectroscopic approach. By triangulating the vibrational shifts in IR, the distinct proton environments in NMR, and the specific radical losses in MS, researchers can establish an airtight, self-validating proof of molecular structure.

References

*[5] Studylib. "Mass Spectrometry Fragmentation: Ethers, Amines, More." URL:[Link] *[4] Brainly. "How can you differentiate an ester from a carboxylic acid in an NMR spectrum." URL:[Link] *[3] JoVE. "Spectroscopy of Carboxylic Acid Derivatives." URL:[Link] *[1] OpenStax. "21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry." URL:[Link] * ResearchGate. "How can I distinguish Ester bond from -COOH in FT-IR?" URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2-Hydroxypyrimidin-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and containment strategies for handling 4-(2-Hydroxypyrimidin-5-yl)benzoic acid . As a pharmaceutical intermediate often utilized in kinase inhibitor development (e.g., FLT3 inhibitors), this compound must be handled with the rigor accorded to bioactive building blocks.

The "Precautionary Principle" applies: While specific toxicological data for this isomer may be limited in public databases, its structural components (benzoic acid and hydroxypyrimidine) dictate a safety profile focusing on respiratory irritation, ocular damage, and potential oral toxicity.

Chemical Identity & Hazard Classification
PropertyDetail
Chemical Name 4-(2-Hydroxypyrimidin-5-yl)benzoic acid
CAS Number 1111103-99-1 (Isomer specific) / Analogous to 281232-90-4
Physical State Solid (Crystalline Powder)
Primary Hazards (GHS) Warning H315 (Skin Irritation) H319 (Eye Irritation) H335 (Respiratory Irritation) H302 (Harmful if swallowed)
Occupational Exposure Band (OEB) OEB 2/3 (Treat as potent until characterized; 10–100 µg/m³ OEL target)

Risk Assessment Strategy: The "Self-Validating" System

Do not rely on a static list of equipment. Use this logic flow to determine your PPE needs based on the energy introduced to the system (e.g., heating, stirring, pressurizing).

Visualization: PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on operational scale and physical state.

PPE_Decision_Logic Start Start: Define Operation State_Check Is the compound in Solid (Powder) or Liquid (Solution) form? Start->State_Check Powder Solid / Powder State_Check->Powder Solid Liquid Solution / Solubilized State_Check->Liquid Liquid Quantity_Check Quantity > 100 mg? Powder->Quantity_Check High_Risk_Solid High Risk: Dust Generation REQ: Fume Hood + N95/P100 Quantity_Check->High_Risk_Solid Yes Low_Risk_Solid Low Risk: Static Weighing REQ: Balance Enclosure + N95 Quantity_Check->Low_Risk_Solid No Temp_Check Heating or Pressurized? Liquid->Temp_Check High_Risk_Liq High Risk: Aerosol/Splash REQ: Fume Hood + Face Shield + Chem Goggles Temp_Check->High_Risk_Liq Yes Low_Risk_Liq Standard Risk REQ: Fume Hood + Safety Glasses Temp_Check->Low_Risk_Liq No

Figure 1: PPE Selection Logic. Select protection level based on physical state and energy input to prevent inhalation and dermal exposure.

Comprehensive PPE Matrix

This matrix synthesizes barrier protection with operational context.[1][2]

Protection ZoneStandard Operation (Weighing <1g, RT)High-Energy Operation (Synthesis, Heating, Large Scale)Technical Rationale
Respiratory N95 Respirator (if outside hood) or Fume Hood Sash at 18"P100 / PAPR (if open handling required)Benzoic acid derivatives are potent mucous membrane irritants.[3] Dust inhalation is the primary vector for systemic toxicity.
Ocular Safety Glasses with side shieldsChemical Splash Goggles + Face ShieldAcidic intermediates can cause irreversible corneal opacity (H318 risk category).
Dermal (Hand) Nitrile Gloves (0.11 mm min thickness)Double Gloving (Inner: Nitrile, Outer: Long-cuff Nitrile or Neoprene)Pyrimidine rings can facilitate transdermal transport.[3] Double gloving visualizes breaches and reduces static charge.
Body Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or Disposable CoverallPrevents migration of powder onto street clothes and cross-contamination of common areas.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of dry powder.

  • Engineering Control: Perform all weighing inside a HEPA-filtered balance enclosure or a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or bar on the spatula and weighing boat. Static electricity can cause "powder fly," dispersing the compound onto gloves and cuffs.

  • Technique:

    • Place a tack mat at the entrance of the weighing zone.

    • Tare the vial before opening the stock container.

    • Use a disposable funnel for transfer to avoid neck contamination.

    • Wipe Down: Immediately wipe the exterior of the stock container and the receiving vial with a damp Kimwipe (methanol/water) before removing them from the hood.

B. Reaction Setup & Solubilization
  • Solvent Choice: When solubilizing (e.g., in DMSO or DMF), add solvent slowly down the side of the vessel to minimize aerosolization of the powder.

  • Heating: If the reaction involves refluxing benzoic acid derivatives, ensure the condenser is active before heating. Acidic vapors can etch hood sashes and irritate respiratory tracts instantly.

C. Spill Management Workflow

Do not treat this as a generic spill. Follow this containment logic to prevent spread.

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) Assess 2. Assess Scale (<5g vs >5g) Alert->Assess Minor Minor Spill (<5g) Use Wet Wipe Method Assess->Minor Dust/Powder Major Major Spill (>5g) Cover with Absorbent Pads Assess->Major Large Spill Neutralize 3. Decontaminate Clean surface with 10% NaHCO3 Minor->Neutralize Major->Neutralize Disposal 4. Disposal Seal in Haz Waste Bag Neutralize->Disposal

Figure 2: Spill Response Protocol. Note the use of Sodium Bicarbonate (NaHCO3) to neutralize the acidic nature of the residue.

Waste Disposal & Deactivation[1][5]

Causality: As a halogenated/nitrogen-containing aromatic, this compound resists biodegradation.[3] Improper disposal risks environmental persistence.

  • Solid Waste: Collect all contaminated consumables (gloves, weighing boats, wipes) in a yellow biohazard/chem-hazard bag destined for high-temperature incineration.[3]

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless chlorinated solvents are used).

    • Note: Label clearly as "Contains Benzoic Acid Derivative." Do not mix with strong oxidizers (e.g., Nitric Acid waste) to prevent exothermic nitration.

  • Glassware: Rinse 3x with Acetone, then 1x with 10% Sodium Bicarbonate solution before standard washing. This ensures the acidic residue is neutralized and solubilized.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18617693, 4-(2-Hydroxypyrimidin-4-yl)benzoic acid. Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.